1-(2-Bromophenyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDJHGODPWAKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383668 | |
| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87488-84-4 | |
| Record name | 1-(2-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)-1H-pyrazole is a substituted aromatic heterocyclic compound belonging to the pyrazole family. The presence of the bromophenyl group attached to the pyrazole ring makes it a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this specific compound serves as a key building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
While some experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties. It is important to note that some values are predicted and should be confirmed by experimental analysis.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [1][2][3] |
| CAS Number | 87488-84-4 | [2][3] |
| Appearance | Light yellow liquid or white to yellow crystal | [1][2] |
| Boiling Point | 296.6 ± 23.0 °C (Predicted) | [1] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in common organic solvents such as chloroform and dichloromethane. | [1] |
| Flash Point | 133.2 °C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in readily accessible sources. The following represents typical fragmentation patterns and expected spectral characteristics based on the analysis of related pyrazole compounds.
Mass Spectrometry: The mass spectrum of pyrazole derivatives typically shows two main fragmentation pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂). For this compound, the presence of the bromine atom would result in characteristic isotopic patterns for bromine-containing fragments.
NMR Spectroscopy: While specific peak assignments for this compound are not available, the ¹H and ¹³C NMR spectra of related substituted phenylpyrazoles have been reported. These can be used as a reference for the expected chemical shifts and coupling constants.[4][5]
Experimental Protocols
General Synthesis of 1-Aryl-pyrazoles
A common method for the synthesis of 1-aryl-pyrazoles is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of an aryl halide with pyrazole. Another prevalent method is the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound.
Example Protocol: Ullmann-type Synthesis of 1-Aryl-pyrazoles
The following is a general procedure for the synthesis of 1-aryl-pyrazoles and can be adapted for the synthesis of this compound.
-
Reactants:
-
Pyrazole
-
2-Bromoiodobenzene or 1,2-dibromobenzene (as the aryl halide source)
-
Copper(I) iodide (CuI) as the catalyst
-
A suitable ligand (e.g., a diamine or phenanthroline derivative)
-
A base (e.g., potassium carbonate or potassium phosphate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a reaction vessel, add pyrazole, the aryl halide, the copper catalyst, the ligand, and the base.
-
Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-pyrazole.
-
This is a generalized protocol and the specific conditions (temperature, reaction time, and stoichiometry of reagents) would need to be optimized for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
Derivatives of phenylpyrazoles are known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[2][6][7][8]
Anti-inflammatory Activity
The anti-inflammatory mechanism of some pyrazole derivatives has been linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the inflammatory cascade. However, for some phenyl-pyrazolone derivatives, the anti-inflammatory effect does not appear to be directly related to COX/LOX inhibition but may be associated with their antioxidant properties and lipophilicity.[6]
Anticancer Activity
In the context of cancer, pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the generation of reactive oxygen species (ROS) within the cancer cells. This increase in ROS can trigger downstream signaling events that lead to apoptosis, often involving the activation of caspases, which are key executioner proteins in the apoptotic pathway.[9]
The following diagram illustrates a generalized logical workflow for the synthesis and initial biological screening of a pyrazole derivative.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Bromophenyl)-1H-pyrazole (CAS Number: 87488-84-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromophenyl)-1H-pyrazole, CAS number 87488-84-4. It details its chemical and physical properties, outlines a general synthesis methodology, and explores its significant potential in pharmaceutical and agrochemical research. The document summarizes available data on its biological activities, including its role as an anti-inflammatory and anticancer agent, and presents relevant experimental protocols. A key focus is the compound's putative mechanism of action through the inhibition of the TNF-α/NF-κB signaling pathway, which is visualized using a detailed Graphviz diagram. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound is a substituted aromatic heterocyclic compound that has emerged as a versatile building block in medicinal and agricultural chemistry.[1][2] The presence of the bromophenyl and pyrazole moieties confers unique chemical properties and a diverse range of biological activities.[2] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[2] This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 87488-84-4 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Light yellow liquid | [2] |
| Purity | ≥97% | [3] |
| Predicted Density | 1.50±0.1 g/cm³ | |
| Predicted Boiling Point | 296.6±23.0 °C | |
| Predicted pKa | -0.31±0.10 | |
| Predicted XlogP | 2.9 | [4] |
Synthesis and Characterization
General Experimental Protocol for the Synthesis of 1-Aryl-1H-pyrazoles
This protocol is a generalized procedure based on common methods for pyrazole synthesis.[5][6]
Materials:
-
1,3-Diketone (e.g., malondialdehyde or a derivative)
-
(2-Bromophenyl)hydrazine hydrochloride
-
Ethanol or acetic acid (solvent)
-
Sodium acetate or other suitable base (if starting from the hydrochloride salt)
Procedure:
-
Dissolve (2-Bromophenyl)hydrazine hydrochloride and sodium acetate in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Caption: General synthesis workflow for 1-aryl-1H-pyrazoles.
Spectral Data
Specific spectral data for this compound is not available in the provided search results. However, characteristic spectral features for similar pyrazole derivatives have been reported.
-
¹H NMR: Aromatic protons would be expected in the range of 7.0-8.0 ppm. The protons on the pyrazole ring would appear as distinct signals, with their chemical shifts and coupling patterns depending on the substitution.[7][8]
-
¹³C NMR: Aromatic carbons and carbons of the pyrazole ring would be observed in the region of 110-150 ppm.[7][8]
-
IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic and pyrazole rings, C=C and C=N stretching vibrations within the rings, and the C-Br stretching frequency would be expected.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (223.07 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound.[4]
Biological Activity and Applications
This compound and its derivatives have shown promise in several areas of research, particularly in drug discovery.
Anti-inflammatory Activity
Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10] The anti-inflammatory effects of pyrazoles are often attributed to their ability to modulate key inflammatory pathways.
Putative Mechanism of Action: Inhibition of the TNF-α/NF-κB Signaling Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in initiating and perpetuating the inflammatory cascade.[11][12] It exerts its effects by binding to its receptor (TNFR), which triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[13][14] Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Some pyrazole compounds have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[13] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.
Caption: Putative mechanism of anti-inflammatory action via TNF-α/NF-κB pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (General)
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits NO production by 50%.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][15][16] The mechanism of action can vary, but often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]
-
Appropriate cell culture medium with FBS and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound is a valuable chemical entity with significant potential in the fields of drug discovery and agrochemical development. Its utility as a synthetic intermediate for generating libraries of bioactive molecules is well-recognized. The preliminary indications of its anti-inflammatory and anticancer activities, possibly through the modulation of the NF-κB signaling pathway, warrant further investigation. This technical guide provides a foundational understanding of this compound, summarizing its properties and potential applications, and offering standardized protocols for its further study. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 12. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 1-(2-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)-1H-pyrazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to a brominated phenyl group, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties and a discussion of its synthesis and potential biological significance. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a predictive understanding of its characteristics.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[1][2] The structure consists of a five-membered pyrazole ring attached to a benzene ring substituted with a bromine atom at the ortho position.
A diagram of the molecular structure is presented below:
Caption: Molecular structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively available, predicted physicochemical properties provide valuable insights. These are summarized in the table below.
| Property | Predicted Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| Boiling Point | 296.6 ± 23.0 °C | [2] |
| Density | 1.50 ± 0.1 g/cm³ | [2] |
| pKa | -0.31 ± 0.10 | [2] |
| XlogP | 2.9 | [2] |
Note: These values are predicted and should be confirmed by experimental analysis.
Spectroscopic Data
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 222.98654 |
| [M+Na]⁺ | 244.96848 |
| [M-H]⁻ | 220.97198 |
| [M]⁺ | 221.97871 |
Data sourced from PubChem predictions.[2]
Synthesis of this compound
A definitive, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, general synthetic routes for N-aryl pyrazoles are well-established and can be adapted for this specific compound. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Experimental Protocol (Hypothetical)
The following represents a plausible, though unverified, synthetic route based on established pyrazole synthesis methodologies.
Caption: A generalized workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor) in a solvent such as ethanol, an equimolar amount of 2-bromophenylhydrazine is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete condensation and cyclization.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic impurities.
-
Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The final product is then purified by column chromatography on silica gel to yield pure this compound.
Note: This is a generalized protocol and the specific reagents, reaction times, and purification methods would need to be optimized for the synthesis of this compound.
Potential Applications and Biological Significance
While specific biological activity data for this compound is limited, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of bromophenyl-pyrazoles have been reported to exhibit a range of activities, suggesting potential avenues of investigation for the title compound.
Reported Activities of Related Compounds
-
Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives are known to possess anti-inflammatory and analgesic effects.
-
Anticancer Activity: Certain substituted pyrazoles have demonstrated promising anticancer properties.
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in several antimicrobial and antifungal agents.
-
Agrochemicals: Phenylpyrazole derivatives are utilized as insecticides and herbicides.
These reported activities for related compounds suggest that this compound could serve as a valuable intermediate for the development of new therapeutic agents and agrochemicals.
Conclusion
This compound is a molecule of significant interest due to its potential applications in drug discovery and materials science. While a comprehensive experimental characterization of this specific compound is not yet available in the public literature, this guide provides a foundational understanding of its molecular structure, predicted properties, and a plausible synthetic approach based on established chemical principles. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead compound in various fields of research and development. Researchers are encouraged to undertake the synthesis and detailed characterization of this compound to fill the existing knowledge gaps.
References
1-(2-Bromophenyl)-1H-pyrazole physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromophenyl)-1H-pyrazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its key characteristics, detailed experimental protocols for its synthesis and analysis, and insights into its chemical reactivity.
Core Physical and Chemical Properties
This compound is a substituted aromatic heterocyclic compound. Its structure, featuring a pyrazole ring attached to a brominated phenyl group, makes it a valuable intermediate for the synthesis of more complex molecules. While experimental data for some physical properties are not widely reported, a combination of predicted and observed characteristics provides a solid foundation for its use in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 223.07 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Light yellow liquid or white to yellow crystal | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point (Predicted) | 296.6 ± 23.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Flash Point (Predicted) | 133.2 °C | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents such as chloroform and dichloromethane. | --INVALID-LINK-- |
| CAS Number | 87488-84-4 | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
A common and effective method for the synthesis of 1-substituted pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible and widely applicable synthetic protocol involves the reaction of 2-bromophenylhydrazine with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde.
Synthesis of this compound
Materials:
-
2-bromophenylhydrazine hydrochloride
-
1,1,3,3-tetramethoxypropane
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization Protocol
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in deuterated chloroform (CDCl₃) and record ¹H and ¹³C NMR spectra.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).
-
Mass Spectrometry (MS): Analyze the compound using a mass spectrometer to determine its molecular weight and fragmentation pattern.
Chemical Reactivity and Potential Applications
The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the facile diversification of the core structure. This reactivity is a key reason for its utility in drug discovery and materials science.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or their esters to introduce new aryl or alkyl substituents. This reaction is instrumental in building molecular complexity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of various amine functionalities by coupling this compound with primary or secondary amines. This is a particularly important transformation in medicinal chemistry for the synthesis of compounds with potential biological activity.
Visualizing Synthetic and Analytical Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural confirmation.
Caption: Key reactivity pathways of this compound.
References
Spectroscopic and Synthetic Profile of 1-(2-Bromophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a generalized synthetic approach for 1-(2-Bromophenyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document focuses on predicted data, typical spectroscopic ranges derived from analogous structures, and a representative synthetic protocol. This information is intended to serve as a valuable resource for the design, synthesis, and characterization of novel pyrazole-based compounds in drug discovery and development.
Spectroscopic Data
The structural confirmation of a synthesized compound like this compound relies on a combination of spectroscopic techniques. The following sections summarize the expected data from mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming its molecular weight.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 222.98654 |
| [M+Na]⁺ | 244.96848 |
| [M-H]⁻ | 220.97198 |
| [M]⁺ | 221.97871 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Typical ¹H NMR Chemical Shift Ranges
| Protons | Moiety | Expected Chemical Shift (δ, ppm) |
| H-3, H-5 | Pyrazole Ring | 7.5 - 8.0 |
| H-4 | Pyrazole Ring | 6.4 - 6.6 |
| Aromatic H | 2-Bromophenyl Ring | 7.2 - 7.8 |
Table 3: Typical ¹³C NMR Chemical Shift Ranges
| Carbons | Moiety | Expected Chemical Shift (δ, ppm) |
| C-3, C-5 | Pyrazole Ring | 130 - 142 |
| C-4 | Pyrazole Ring | 106 - 108 |
| C-Br | 2-Bromophenyl Ring | 115 - 125 |
| Aromatic C | 2-Bromophenyl Ring | 125 - 140 |
Note: The actual chemical shifts can be influenced by the solvent used and the electronic effects arising from the combination of the two rings.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 4: Typical IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3150 |
| C=C (Aromatic/Heteroaromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1300 - 1350 |
| C-Br | Stretching | 500 - 600 |
Experimental Protocol: A Generalized Synthesis
The synthesis of 1-aryl-1H-pyrazoles, such as this compound, can be achieved through several established methods. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. The following is a generalized protocol that can be adapted for the synthesis of the title compound.
Reaction Scheme:
(A suitable 1,3-dicarbonyl precursor) + 2-Bromophenylhydrazine → this compound
Materials:
-
A suitable 1,3-dicarbonyl compound (e.g., malondialdehyde, 1,1,3,3-tetramethoxypropane)
-
2-Bromophenylhydrazine hydrochloride
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
A base (if starting with the hydrochloride salt, e.g., sodium acetate)
Procedure:
-
Preparation of Hydrazine: If starting with 2-bromophenylhydrazine hydrochloride, dissolve it in the chosen solvent and neutralize it with a suitable base to generate the free hydrazine in situ.
-
Reaction Mixture: To the solution of the hydrazine, add the 1,3-dicarbonyl compound.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The final compound is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization: The structure of the purified this compound should be confirmed using the spectroscopic techniques outlined above (Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR Spectroscopy).
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.
The Strategic Intermediate: A Technical Guide to 1-(2-Bromophenyl)-1H-pyrazole in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural architecture, featuring a reactive bromine atom on the phenyl ring ortho to the pyrazole nitrogen, renders it an invaluable intermediate for the construction of complex molecular scaffolds. This strategic positioning allows for facile diversification through a variety of cross-coupling reactions, enabling the exploration of vast chemical space in the pursuit of novel bioactive compounds. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, highlighting its importance as a privileged scaffold in drug discovery programs.[1] This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and data to support its use in research and development.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The following tables summarize its key physicochemical properties and predicted spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 87488-84-4 |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
| Monoisotopic Mass | 221.97926 Da |
| Predicted XlogP | 2.9 |
Data sourced from PubChem CID 2795433.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 222.98654 |
| [M+Na]⁺ | 244.96848 |
| [M-H]⁻ | 220.97198 |
| [M]⁺ | 221.97871 |
Predicted data from PubChemLite.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of 1-aryl-pyrazoles is the condensation of an arylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, the reaction of 2-bromophenylhydrazine with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst provides a direct and high-yielding route to the desired product.
Experimental Protocol: Synthesis from 2-Bromophenylhydrazine
Materials:
-
2-Bromophenylhydrazine
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-bromophenylhydrazine (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Key Synthetic Transformations
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are pivotal for the synthesis of highly functionalized pyrazole derivatives with diverse biological activities.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the bromophenyl moiety and a variety of organoboron reagents. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl pyrazole derivatives.
Suzuki-Miyaura Coupling Workflow
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture at 90-100 °C with stirring for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(biphenyl-2-yl)-1H-pyrazole.[3]
Table 3: Representative Suzuki-Miyaura Coupling Reactions of Bromopyrazoles
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |
Data adapted from literature for similar bromopyrazole substrates.[3][4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the phenyl ring. This reaction is crucial for synthesizing libraries of N-aryl pyrazole derivatives for screening in drug discovery programs.
Buchwald-Hartwig Amination Workflow
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add a solution of this compound (1.0 eq) in toluene, followed by morpholine (1.2 eq).
-
Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford 4-(2-(1H-pyrazol-1-yl)phenyl)morpholine.
Table 4: Representative Buchwald-Hartwig Amination of Bromopyrazoles
| Amine Coupling Partner | Catalyst System | Yield (%) |
| Piperidine | Pd(dba)₂ / tBuDavePhos | 60 |
| Morpholine | Pd(dba)₂ / tBuDavePhos | 67 |
| Aniline | Pd(dba)₂ / tBuDavePhos | 85 |
Yields reported for the N-trityl protected 4-bromopyrazole serve as a guide.[5]
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The functionalized pyrazole scaffold derived from this compound is a common feature in a number of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Two key signaling pathways where pyrazole-based inhibitors have shown significant promise are the p38 MAP Kinase pathway and the JAK-STAT pathway.
p38 MAP Kinase Pathway Inhibition
The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Overproduction of these cytokines is a hallmark of many inflammatory diseases. Pyrazole-urea based compounds have been identified as potent inhibitors of p38 MAP kinase.[6] The synthesis of these inhibitors often involves the derivatization of a pyrazole core, which can be accessed through intermediates like this compound.
Inhibition of the p38 MAPK Pathway
JAK-STAT Pathway Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[7] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and cancers. Several approved and clinical-stage JAK inhibitors feature a pyrazole core structure. The synthetic accessibility of diverse pyrazole derivatives through intermediates like this compound makes it a valuable starting point for the development of novel JAK inhibitors.
Inhibition of the JAK-STAT Pathway
Conclusion
This compound is a highly valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its amenability to functionalization via robust cross-coupling methodologies provides a powerful platform for the generation of diverse chemical libraries. The demonstrated utility of the pyrazole scaffold in targeting key signaling pathways, such as the p38 MAPK and JAK-STAT pathways, underscores the importance of this building block in the development of novel therapeutics for a range of diseases. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in synthetic and medicinal chemistry research.
References
- 1. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Bromophenyl Pyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the burgeoning field of bromophenyl pyrazoles as potential therapeutic agents. The unique chemical scaffold of these compounds has demonstrated significant promise in preclinical studies across various disease areas, most notably in oncology and neurodegenerative disorders. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of critical biological pathways and workflows to facilitate further research and development in this area.
Core Therapeutic Areas and Mechanisms of Action
Bromophenyl pyrazoles have emerged as a versatile class of molecules with a range of biological activities. Their therapeutic potential stems from their ability to interact with and modulate the activity of key proteins involved in disease pathogenesis.
Anticancer Activity
A primary focus of research into bromophenyl pyrazoles has been their potent anticancer properties.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the liver, lung, breast, and colon.[2][3] A significant mechanism underlying this activity is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell growth, survival, and angiogenesis.[4][5]
Neuroprotective Effects
Emerging evidence suggests that bromophenyl pyrazoles may hold therapeutic value for neurodegenerative diseases like Alzheimer's.[6] Certain derivatives have been shown to interact with and block amyloid-beta (Aβ) channels, which are implicated in the synaptic dysfunction and neuronal cell death characteristic of the disease.[7] This mechanism offers a promising avenue for the development of disease-modifying therapies.
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of selected bromophenyl pyrazole derivatives from various studies. These data provide a basis for structure-activity relationship (SAR) analysis and highlight the potential of this chemical class.
Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | HEPG2 | 0.31 | EGFR | > 10 | [4][5] |
| Compound 2 | HEPG2 | 0.45 | EGFR | 0.25 | [4][5] |
| Compound 3 | HEPG2 | - | EGFR | 0.06 | [4][5] |
| Compound 4 | HEPG2 | 0.52 | EGFR | 0.13 | [4][5] |
| Compound 8 | HEPG2 | 0.61 | VEGFR-2 | 0.35 | [4][5] |
| Compound 9 | HEPG2 | - | VEGFR-2 | 0.22 | [4][5] |
| Compound 11 | HEPG2 | 0.71 | VEGFR-2 | 0.27 | [4][5] |
| Compound 12 | HEPG2 | 0.68 | EGFR/VEGFR-2 | 0.18 / 0.31 | [4][5] |
| Compound 15 | HEPG2 | 0.33 | VEGFR-2 | 0.42 | [4][5] |
| 4-bromophenyl substituted pyrazole | A549 | 8.0 | - | - | [2] |
| HeLa | 9.8 | - | - | [2] | |
| MCF-7 | 5.8 | - | - | [2] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity. A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of bromophenyl pyrazoles are crucial for reproducible research. The following sections provide representative protocols for key experiments.
Synthesis of Bromophenyl Pyrazole Derivatives
The synthesis of bromophenyl pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] A general procedure is outlined below:
General Procedure for the Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole: [8]
-
To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL) in a round-bottomed flask, add (4-bromophenyl)hydrazine (1.0 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole.
-
Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][10][11]
-
Cell Seeding: Seed cancer cells (e.g., HEPG2, A549) in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromophenyl pyrazole derivatives (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of specific proteins, such as EGFR, to confirm the mechanism of action of kinase inhibitors.[12][13]
-
Cell Treatment and Lysis: Treat cells with the bromophenyl pyrazole inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like β-actin.
Visualizing Molecular Mechanisms and Workflows
Graphical representations of signaling pathways and experimental processes can greatly aid in understanding the complex biological activities of bromophenyl pyrazoles.
Caption: Inhibition of EGFR and VEGFR-2 signaling by bromophenyl pyrazoles.
Caption: Neuroprotective mechanism of bromophenyl pyrazoles in Alzheimer's disease.
Caption: General workflow for the development of bromophenyl pyrazole therapeutics.
Conclusion and Future Directions
Bromophenyl pyrazoles represent a highly promising and versatile scaffold for the development of novel therapeutics. The extensive research into their anticancer properties, particularly as kinase inhibitors, has laid a strong foundation for their clinical translation. The emerging data on their neuroprotective effects opens up exciting new avenues for addressing complex diseases like Alzheimer's.
Future research should focus on:
-
Expanding Structure-Activity Relationship (SAR) studies: To design more potent and selective inhibitors.
-
In vivo efficacy studies: To validate the promising in vitro results in animal models of cancer and neurodegenerative diseases.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.
-
Exploration of other therapeutic areas: Investigating the potential of bromophenyl pyrazoles in inflammatory and infectious diseases.
This technical guide serves as a comprehensive resource to support and stimulate further investigation into the therapeutic potential of bromophenyl pyrazoles, with the ultimate goal of translating these promising compounds into effective clinical treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. srrjournals.com [srrjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology. - DZNEPUB [pub.dzne.de]
- 8. rsc.org [rsc.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have established it as a fundamental building block in the design of a multitude of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the pyrazole scaffold's role in drug discovery, detailing its synthesis, physicochemical properties, and diverse applications in treating a wide range of diseases. The guide further presents quantitative biological data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field.
The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a growing number of targeted cancer therapies such as Ruxolitinib.[3][4][5] The scaffold's ability to engage in various non-covalent interactions, act as a bioisosteric replacement for other cyclic systems, and serve as a versatile template for chemical modification has solidified its importance in the development of novel therapeutics.[6]
Physicochemical Properties and Synthesis
The pyrazole ring possesses a unique set of physicochemical properties that contribute to its success as a pharmacophore. It is an aromatic system, which imparts stability, and the two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6] The pKa of the pyrazole ring is approximately 2.5, making it a weak base.[6] The lipophilicity of pyrazole derivatives can be readily modulated through substitution on the ring, allowing for the optimization of pharmacokinetic properties.[7]
The synthesis of pyrazole derivatives is well-established, with several robust methods available to medicinal chemists. The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] This versatile reaction allows for the introduction of a wide variety of substituents at different positions on the pyrazole ring. Other synthetic strategies include 1,3-dipolar cycloaddition reactions and multicomponent reactions, which offer efficient routes to complex pyrazole-containing molecules.[4][9]
Therapeutic Applications
The pyrazole scaffold is a key component in drugs targeting a diverse array of diseases, including cancer, inflammatory disorders, infectious diseases, and cardiovascular conditions.
Anticancer Agents
A significant number of pyrazole-containing compounds have been developed as potent and selective anticancer agents, primarily as protein kinase inhibitors.[1][2][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an excellent template for designing inhibitors that target the ATP-binding site of various kinases.
Table 1: Anticancer Activity of Representative Pyrazole Derivatives
| Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Ruxolitinib | JAK1, JAK2 | - | - | [5] |
| Crizotinib | ALK, MET | - | - | [11] |
| Encorafenib | BRAF V600E | - | - | [12] |
| Compound 25 | Various | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [13] |
| Compound 29 | CDK2 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [14] |
| Compound 35 | Various | HepG2, MCF7, Hela | 3.53 - 6.71 | [14] |
| Compound 37 | Various | MCF7 | 5.21 | [14] |
| Compound 41 | ERK2 (putative) | MCF7, HepG2 | 1.937, 3.695 (µg/mL) | [13] |
| Compound 43 | PI3 Kinase | MCF7 | 0.25 | [13] |
Anti-inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives are well-documented, with Celecoxib being a prime example. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which reduces the production of prostaglandins that mediate pain and inflammation.[2][3] The selectivity for COX-2 over COX-1 is a key feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[15]
Other Therapeutic Areas
The versatility of the pyrazole scaffold extends to numerous other therapeutic areas:
-
Antimicrobial Agents: Pyrazole derivatives have shown activity against a range of bacteria and fungi.[16]
-
Antiviral Agents: The scaffold has been incorporated into compounds with activity against viruses such as HIV.
-
Cardiovascular Drugs: Sildenafil, originally developed for cardiovascular indications, is a potent phosphodiesterase-5 (PDE5) inhibitor.[1][17]
-
Neurological Disorders: Pyrazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases.
Experimental Protocols
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a common method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[8]
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve the substituted hydrazine (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a specific kinase using a luminescence-based assay that measures ADP production.[7][18]
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test pyrazole compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test pyrazole compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.
-
Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.
General Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of novel kinase inhibitors, including those with a pyrazole scaffold, typically follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
The pyrazole scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have led to the development of numerous successful drugs. The continued exploration of the chemical space around the pyrazole nucleus, coupled with advancements in computational drug design and high-throughput screening, promises to yield a new generation of innovative therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the power of the pyrazole scaffold in their quest for novel and effective medicines.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. news-medical.net [news-medical.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of N-Arylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
The N-arylpyrazole core is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of blockbuster drugs and essential agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of this privileged scaffold, offering a deep dive into its synthesis, mechanisms of action, and the seminal discoveries that have shaped its trajectory. From the serendipitous discovery of the first pyrazoles to the rational design of highly targeted therapeutics and crop protectants, this document serves as a vital resource for researchers and professionals in the field.
Early Discoveries: The Dawn of Pyrazole Chemistry
The history of pyrazoles is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr serendipitously discovered the first pyrazole synthesis. His reaction of ethyl acetoacetate with phenylhydrazine did not yield the expected quinoline but instead produced a novel five-membered heterocyclic compound, which he named "pyrazole." This foundational reaction, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the entire field of pyrazole chemistry.[1]
One of the earliest commercially successful N-arylpyrazoles was Antipyrine (Phenazone) , synthesized by Knorr shortly after his initial discovery.[2][3][4] Initially investigated for its potential as a quinine substitute, Antipyrine was found to possess potent analgesic and antipyretic properties, becoming one of the first synthetic drugs to achieve widespread use.[2][5] This early success spurred further research into pyrazolone derivatives, leading to the development of Aminopyrine in 1893 by Friedrich Stolz at Hoechst, a compound with even greater analgesic activity.[2][6] These early pyrazolone analgesics highlighted the therapeutic potential of the N-arylpyrazole scaffold and catalyzed decades of research into its medicinal applications.
Foundational Synthetic Methodologies
The ability to efficiently construct the N-arylpyrazole core has been a critical driver of its success. The following sections detail the seminal synthetic methods that have been instrumental in the development of this field.
The Knorr Pyrazole Synthesis
The Knorr synthesis remains a fundamental and widely utilized method for the preparation of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.
General Reaction Scheme:
Detailed Experimental Protocol: Synthesis of Antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) via the Knorr Method
This protocol is adapted from historical accounts of the Knorr synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Methyl iodide or dimethyl sulfate
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
-
Condensation: In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are combined. The reaction is often exothermic and may require initial cooling. The mixture is then heated under reflux for 1-2 hours to ensure complete condensation to form 1-phenyl-3-methyl-5-pyrazolone.
-
Isolation of the Intermediate: After cooling, the reaction mixture is triturated with diethyl ether to induce crystallization of the pyrazolone intermediate. The solid is collected by filtration and can be recrystallized from ethanol.
-
N-Methylation: The dried 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as ethanol containing a base (e.g., sodium hydroxide). An equimolar amount of a methylating agent (e.g., methyl iodide or dimethyl sulfate) is added, and the mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude Antipyrine. The product can be further purified by recrystallization from a suitable solvent.
The Paal-Knorr Pyrrole Synthesis (A Note on a Related Reaction)
While not a direct synthesis of pyrazoles, the Paal-Knorr synthesis is a related and historically significant reaction for the synthesis of five-membered heterocycles, specifically pyrroles, furans, and thiophenes, from 1,4-dicarbonyl compounds. It is important to distinguish this from the Knorr pyrazole synthesis, which utilizes 1,3-dicarbonyls and hydrazines.
Modern Applications and Key Compounds: A Tale of Two Scaffolds
The versatility of the N-arylpyrazole scaffold is exemplified by its successful application in two distinct and highly impactful areas: medicine and agriculture.
N-Arylpyrazoles in Medicine: The Rise of Selective COX-2 Inhibitors
A major breakthrough in the medicinal application of N-arylpyrazoles came with the development of Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor. The discovery of two COX isoforms, COX-1 and COX-2, in the early 1990s provided a key insight for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation and mediates pain and fever. Selective inhibition of COX-2 was therefore a promising strategy to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects.
Celecoxib, a diaryl-substituted pyrazole, was designed to selectively bind to the active site of the COX-2 enzyme.[7] Its sulfonamide side chain is crucial for this selectivity, fitting into a hydrophilic pocket present in COX-2 but not in COX-1.
Caption: A simplified workflow for the synthesis of Celecoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Celecoxib
| Enzyme | IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | ~15,000 | \multirow{2}{*}{~375} |
| COX-2 | ~40 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Detailed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compound or vehicle (DMSO for control). Then, add the diluted enzyme to each well. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes). Terminate the reaction by adding a stop solution (e.g., a strong acid like HCl).
-
Quantification of PGE₂: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is typically measured using a plate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
N-Arylpyrazoles in Agriculture: Fipronil and the Phenylpyrazole Insecticides
The N-arylpyrazole scaffold has also made a significant impact on agriculture, most notably with the development of Fipronil , a broad-spectrum insecticide. Discovered by Rhône-Poulenc in the late 1980s, Fipronil belongs to the phenylpyrazole class of insecticides.
Fipronil's mode of action is distinct from many other insecticides. It is a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. [6]By binding to the chloride channel, Fipronil prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and eventual death. [6]Its selectivity for insect GABA receptors over mammalian receptors contributes to its favorable safety profile for non-target species when used as directed.
Signaling Pathway of Fipronil's Action on GABA Receptors
Caption: Fipronil's mechanism of action at the insect GABA receptor.
Detailed Experimental Protocol: Synthesis of Fipronil
The synthesis of Fipronil is a multi-step process, with a key step being the formation of the N-arylpyrazole core.
Part A: Synthesis of 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (Key Intermediate)
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl (ethoxymethylene)cyanoacetate
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Diazotization: 2,6-Dichloro-4-(trifluoromethyl)aniline is diazotized using sodium nitrite and hydrochloric acid at low temperature to form the corresponding diazonium salt.
-
Condensation: The diazonium salt is then reacted with ethyl (ethoxymethylene)cyanoacetate in the presence of a base like sodium ethoxide in ethanol. This reaction proceeds via a Japp-Klingemann reaction to form a hydrazone intermediate, which then cyclizes to the pyrazole.
-
Isolation: The product, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, precipitates from the reaction mixture and is collected by filtration.
Part B: Introduction of the Trifluoromethylsulfinyl Group
Materials:
-
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
-
Trifluoromethylsulfenyl chloride (CF₃SCl) or a related reagent
-
A suitable base (e.g., triethylamine)
-
An oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Thiolation: The pyrazole intermediate is reacted with a trifluoromethylthiolating agent, such as trifluoromethylsulfenyl chloride, in the presence of a base to introduce the -SCF₃ group at the 4-position of the pyrazole ring.
-
Oxidation: The resulting thioether is then selectively oxidized to the sulfoxide using a controlled amount of an oxidizing agent like mCPBA. Careful control of the reaction conditions is necessary to avoid over-oxidation to the sulfone.
-
Purification: The final product, Fipronil, is purified by chromatography or recrystallization.
Experimental Workflow for Fipronil Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolone - Wikipedia [en.wikipedia.org]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metamizole - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological activity of certain nucleoside and nucleotide derivatives of pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Bromophenyl)-1H-pyrazole from 2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-(2-bromophenyl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a Sandmeyer-type reaction, which involves the diazotization of 2-bromoaniline followed by a coupling reaction with pyrazole. This method offers a reliable and straightforward route to the target compound. Included are a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
N-aryl pyrazoles are a significant class of heterocyclic compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties. The target molecule, this compound, serves as a versatile precursor for further functionalization, enabling the exploration of novel chemical entities in drug discovery programs. The presented protocol details a robust synthesis from readily available starting materials.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in the table below. This data is compiled from typical results for Sandmeyer-type reactions and the known properties of the final product.
| Parameter | Value |
| Starting Material | 2-Bromoaniline |
| Reagents | Sodium Nitrite, Hydrochloric Acid, Pyrazole, Copper(II) Sulfate |
| Solvent | Water, Ethanol |
| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Coupling) |
| Reaction Time | ~2-3 hours |
| Typical Yield | 60-75% |
| Product Appearance | Light yellow liquid |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol |
Experimental Protocol
This protocol describes the synthesis of this compound from 2-bromoaniline in a one-pot, two-step procedure.
Materials:
-
2-Bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Pyrazole
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 2-Bromoaniline
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution via a dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer-type Coupling with Pyrazole
-
In a separate beaker, prepare a solution of pyrazole (1.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the pyrazole solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Vigorous nitrogen evolution will be observed as the reaction proceeds.
-
Once the gas evolution has ceased, neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Figure 1. Experimental workflow for the synthesis of this compound.
Figure 2. Logical relationship of reactants and product in the synthesis.
Application Notes and Protocols: Cyclocondensation Reactions for Pyrazole Synthesis
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that form the core structure of numerous pharmaceuticals.[1] Derivatives of pyrazole are of significant interest in drug discovery and development due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The cyclocondensation reaction is a primary and versatile strategy for synthesizing the pyrazole ring system. This involves the reaction of a bidentate nucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[3][4] These application notes provide detailed protocols and comparative data for the synthesis of pyrazoles via several key cyclocondensation pathways, including the classical Knorr synthesis, reactions involving α,β-unsaturated carbonyls, and modern energy-assisted methodologies.
Synthesis from 1,3-Dicarbonyl Compounds: The Knorr Pyrazole Synthesis
The most common and classic method for pyrazole synthesis is the Knorr reaction, which involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] First reported in 1883, this method is highly versatile, allowing for the introduction of various substituents onto the pyrazole core.[4][8] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[8][9] A key consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity, as the initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[8]
Data Presentation: Knorr Synthesis & Modifications
The following table summarizes various reaction conditions and yields for the synthesis of substituted pyrazoles using 1,3-dicarbonyl precursors.
| Precursors | Catalyst/Conditions | Time | Yield (%) | Reference(s) |
| 1,3-Diketones, Hydrazines | Ethylene Glycol, Room Temp. | - | 70-95 | [4] |
| Ketones, Acid Chlorides, Hydrazine (One-pot) | In situ diketone formation | - | Good-Excellent | [4] |
| Acetylacetone, 2,4-Dinitrophenylhydrazine | Lithium Perchlorate | - | ~82 | [4] |
| Ethyl Acetoacetate, Hydrazines | Imidazole, Aqueous Media | - | - | [10] |
| 1,3-Dicarbonyls, Hydrazines, Diorganyl Selenides | Oxone (for C-H selenylation) | - | High | [11] |
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[12]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[9][12]
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[12]
-
Heating: Place the vial on a hot plate with a magnetic stirrer and heat at approximately 100°C for 1 hour.[9][12]
-
Monitoring: Monitor the reaction progress by performing thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[9][12]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to facilitate precipitation.[9][12]
-
Isolation: Turn off the heat and allow the mixture to cool slowly over 30 minutes while stirring. Collect the precipitate by vacuum filtration using a Büchner funnel.[12]
-
Purification: Wash the collected solid with a small amount of cold water and allow it to air dry to afford the purified product.[9][12]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
The cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones and aldehydes, such as chalcones, provides an important route to pyrazolines, which can be subsequently oxidized to pyrazoles.[3] In cases where the α,β-unsaturated system contains a good leaving group in the β-position, the reaction can directly yield the aromatic pyrazole.[4]
Data Presentation: Pyrazole Synthesis from Chalcones
| Precursors | Method/Conditions | Time | Yield (%) | Reference(s) |
| Chalcones, Phenylhydrazine | Conventional Heating, Acetic Acid, 30-40°C | 3-4 hours | 70 | |
| Chalcones, Phenylhydrazine | Ultrasonic Irradiation, Acetic Acid, 25-45°C | 25-150 min | Good | |
| α,β-Ethylenic Ketone, p-Tolylhydrazine | Cu(OTf)₂, --INVALID-LINK-- | - | ~82 | [3][4] |
| Quinolin-2(1H)-one Chalcones, Arylhydrazines | Microwave (360 W), Acetic Acid, 120°C | 7-10 min | 68-86 | [13] |
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Pyrazolines from Chalcones[13]
-
Reaction Setup: In a 100 mL conical flask, combine the appropriate 1-aryl-3-(4'-chlorophenyl)-prop-2-en-1-one (chalcone) (2.5 mmol) and phenylhydrazine (2.5 mmol).
-
Solvent/Catalyst: Add glacial acetic acid (20 mL) to the flask.
-
Sonication: Suspend the reaction flask in the center of an ultrasonic cleaning bath to ensure maximum energy exposure. Sonicate the mixture at a temperature of 25-45°C for 25-150 minutes, or until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into crushed ice and leave it overnight to allow for complete precipitation.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water (2 x 25 mL), and dry. Recrystallize the solid from ethanol to yield the pure pyrazoline product.
Modern Energy-Assisted Pyrazole Synthesis
To improve reaction efficiency, reduce reaction times, and promote green chemistry principles, modern energy sources like microwave irradiation and ultrasound have been successfully applied to pyrazole synthesis.[1] These techniques often lead to higher yields, cleaner reactions, and reduced energy consumption compared to conventional heating methods.[1][13]
Comparative Data: Microwave & Ultrasound vs. Conventional Methods
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | - | 9-10 min | 79-92 | [1] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | - | 7-9 hours | - | [1] |
| 2-Pyrazolines from Chalcones | Ultrasonic | 25-45 | 30 min | 80 | |
| 2-Pyrazolines from Chalcones | Conventional Heating | 30-40 | 3-4 hours | 70 | |
| 1-Aryl-1H-pyrazole-5-amines | Microwave-Assisted | 150 | 10-15 min | 70-90 | [14] |
Visualized Workflow: Microwave-Assisted Synthesis
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of Pyrazolones[16]
-
Reaction Setup: In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[15]
-
Microwave Irradiation: Place the flask (without solvent) in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[15]
-
Isolation: After cooling, a solid is obtained. Triturate the solid with ethyl acetate.[15]
-
Purification: Collect the product by suction filtration to afford the pure pyrazolone derivative (yield 83%).[15]
Multicomponent Reactions (MCRs) for Pyrazole Synthesis
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity.[5] This strategy is well-suited for pyrazole synthesis, offering high atom economy and operational simplicity.[16]
Visualized Relationship: MCR for Pyrano[2,3-c]pyrazoles
Data Presentation: Multicomponent Pyrazole Syntheses
| Components | Catalyst/Conditions | Time | Yield (%) | Reference(s) |
| Aryl Hydrazine, β-Ketoester, Aldehyde, Malononitrile | Zinc Triflate (10 mol%), Microwave (80-120°C) | 25 min | 92-99 | [13] |
| 1,3-Dicarbonyls, Hydrazines, Thiols | Na₂S₂O₃·5H₂O, DMSO, 120°C | 12 h | 72-94 | [16] |
| Aldehydes, Malononitrile, Hydrazines | Hydrazine as base and reactant | - | - | [5] |
| Ethyl Acetoacetate, Phenylhydrazine, 2-Naphthol, Arylaldehyde | CeO₂/SiO₂ (0.9%) | - | 85-92 | [17] |
Experimental Protocol: Three-Component Synthesis of C-4 Sulfenylated Pyrazoles[17]
-
Reaction Setup: In a reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), hydrazine (1.0 mmol), thiol (1.0 mmol), and Na₂S₂O₃·5H₂O (10 mol%).
-
Solvent: Add DMSO (2.0 mL), which acts as both the solvent and a modulator for thiyl radical generation.[16]
-
Heating: Heat the reaction mixture at 120°C for 12 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is typically worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the C-4 sulfenylated pyrazole product.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 1-(2-Bromophenyl)-1H-pyrazole as a key building block for the synthesis of novel biaryl compounds. The resulting 1-(biphenyl-2-yl)-1H-pyrazole scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors for oncology.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures from readily available starting materials. This compound is a valuable substrate in this context, as the resulting 1-(biphenyl-2-yl)-1H-pyrazole derivatives are prevalent in a variety of biologically active molecules. These compounds have shown promise as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1][2][3] The pyrazole moiety can act as a key pharmacophore, participating in hydrogen bonding and other interactions within the ATP-binding site of kinases.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data is compiled from literature on similar N-aryl and heteroaryl bromide couplings and serves as a guideline for reaction optimization.[4][5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 12 | 75-85 |
| 4 | 3-Aminophenylboronic acid | XPhos Pd G2 (3) | - | K₃PO₄ (2) | THF/H₂O (5:1) | 80 | 18 | 70-80 |
| 5 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 24 | 65-75 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 223.05 mg)
-
Phenylboronic acid (1.2 mmol, 146.35 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum and connect it to a Schlenk line. Evacuate the tube and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water to the Schlenk tube via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(biphenyl-2-yl)-1H-pyrazole.
Visualizations
General Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Kinase Inhibition Signaling Pathway
Many 1-(biphenyl-2-yl)-1H-pyrazole derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer.[7] The following diagram illustrates a simplified, generic kinase signaling pathway that is a common target for such inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazole-based inhibitors.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Bromophenyl)-1H-pyrazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-bromophenyl)-1H-pyrazole as a versatile building block in the synthesis of pharmaceutically relevant compounds. This intermediate is particularly valuable for creating diverse molecular scaffolds targeting a range of biological pathways, including kinase inhibition and poly (ADP-ribose) polymerase (PARP) inhibition. The strategic placement of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
Key Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of compounds with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. The pyrazole moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases. The 2-bromophenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.
Table 1: Potential Pharmaceutical Targets for Derivatives of this compound
| Target Class | Specific Examples | Therapeutic Area |
| Kinase Inhibitors | Janus Kinases (JAKs), Aurora Kinases, Cyclin-Dependent Kinases (CDKs) | Oncology, Inflammation |
| PARP Inhibitors | PARP-1, PARP-2 | Oncology |
| GPCR Modulators | Cannabinoid Receptors, Opioid Receptors | Pain, Neurological Disorders |
Synthetic Utility and Key Reactions
The primary synthetic utility of this compound lies in its susceptibility to various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the phenyl ring, leading to a wide array of substituted pyrazole derivatives.
-
Suzuki-Miyaura Coupling: Enables the introduction of aryl, heteroaryl, or vinyl groups. This is a robust and widely used method for creating biaryl structures, which are common motifs in kinase inhibitors.
-
Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines. This is crucial for synthesizing compounds that can interact with the hinge region of kinases or other biological targets.
-
Heck Coupling: Allows for the formation of carbon-carbon bonds with alkenes, providing access to compounds with different conformational properties.
-
Sonogashira Coupling: Enables the introduction of alkyne functionalities, which can serve as handles for further derivatization or as key structural elements themselves.
Below is a general workflow for the utilization of this compound in a drug discovery cascade.
Applications of 1-(2-Bromophenyl)-1H-pyrazole in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a foundational scaffold in modern agrochemical discovery, leading to the development of numerous commercially successful fungicides, insecticides, and herbicides. Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of biological activity and spectrum. Among the various pyrazole-based precursors, 1-(2-Bromophenyl)-1H-pyrazole serves as a key intermediate in the synthesis of potent agrochemicals, particularly pyrazole carboxamide fungicides. These fungicides are of significant interest due to their primary mode of action as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, a crucial pathway for fungal growth and survival.
This document provides detailed application notes on the use of this compound in the development of novel agrochemicals, complete with experimental protocols for synthesis and biological evaluation, and quantitative data on the efficacy of representative compounds.
Fungicidal Applications of this compound Derivatives
Derivatives of this compound, particularly N-aryl-1-(2-bromophenyl)-1H-pyrazole-carboxamides, have demonstrated significant potential as broad-spectrum fungicides. The fungicidal activity of these compounds is largely attributed to their ability to inhibit the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial electron transport chain of fungi. This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, thereby disrupting cellular respiration and energy production, ultimately leading to fungal cell death.
Representative Fungicidal Activity Data
While specific data for a commercial fungicide directly derived from this compound is not publicly available, research on analogous structures provides valuable insights into their potential efficacy. The following table summarizes the in vitro fungicidal activity of a series of pyrazole carboxamide derivatives against various plant pathogenic fungi. These compounds share a similar structural framework to those that would be synthesized from this compound.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 8j | Alternaria solani | 3.06 | Boscalid | - |
| 8d | Fusarium oxysporum | - (100% inhibition at 100 µg/mL) | - | - |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | 1.00 |
| 7ai | Alternaria porri | 2.24 | Carbendazim | - |
| 7ai | Marssonina coronaria | 3.21 | Carbendazim | - |
| 7ai | Cercospora petroselini | 10.29 | Carbendazim | - |
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | - |
Note: The compounds listed are representative pyrazole carboxamides from cited research and are structurally analogous to derivatives of this compound.[1][2][3][4]
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Aryl-1-(2-bromophenyl)-1H-pyrazole-carboxamide Fungicide
This protocol describes a general two-step synthesis of a pyrazole carboxamide fungicide using this compound as a starting material.
Step 1: Carboxylation of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 2 hours at -78 °C.
-
Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound-carboxylic acid. Purify the product by recrystallization or column chromatography.
Step 2: Amide Coupling to form N-Aryl-1-(2-bromophenyl)-1H-pyrazole-carboxamide
-
Acid Chloride Formation: In a round-bottom flask, suspend the this compound-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final N-aryl-1-(2-bromophenyl)-1H-pyrazole-carboxamide.
Protocol 2: In Vitro Fungicidal Activity Assay (Mycelium Growth Inhibition)
This protocol outlines a standard method for evaluating the fungicidal activity of synthesized compounds against various plant pathogenic fungi.[1][5][6]
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions in sterile distilled water to achieve the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µg/mL).
-
Culture Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60 °C.
-
Plate Preparation: Add the appropriate volume of the test compound solution to the molten PDA to achieve the final desired concentration. Pour the mixture into sterile Petri dishes (9 cm diameter). Use a solvent control (DMSO in PDA) and a negative control (PDA only). A commercial fungicide can be used as a positive control.
-
Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the target fungus, at the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 1 °C in the dark.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions after the fungal growth in the negative control plate has reached approximately 70-80% of the plate diameter. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: The effective concentration for 50% inhibition (EC50) is calculated by probit analysis of the inhibition data at different concentrations.
Visualizations
Caption: Synthetic workflow for a representative N-Aryl-1-(2-bromophenyl)-1H-pyrazole-carboxamide.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Caption: Workflow for in vitro fungicidal activity assay.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Bromophenyl)-1H-pyrazole Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-(2-bromophenyl)-1H-pyrazole derivatives as potential anti-inflammatory agents. The protocols and data presented are compiled from recent scientific literature and are intended to guide researchers in the exploration of this chemical scaffold for novel drug discovery.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] The pyrazole ring is a key pharmacophore in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[4] The development of selective COX-2 inhibitors is a key strategy in medicinal chemistry to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[5]
The this compound scaffold is a promising starting point for the design of novel anti-inflammatory agents. The presence of the bromophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced potency and selectivity. This document outlines the synthetic strategies for creating a library of these derivatives and the standard assays for evaluating their anti-inflammatory efficacy.
Data Presentation
The following tables summarize the anti-inflammatory activity of representative pyrazole derivatives, including those with bromophenyl substitutions, from various studies. It is important to note that direct, comprehensive studies on a series of this compound derivatives are limited in the currently available literature. Therefore, data from closely related analogues are presented to demonstrate the potential of this scaffold.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | Marketed COX-2 Inhibitor | 5.43 | 2.16 | 2.51 |
| Compound 5f | Pyrazole-pyridazine hybrid with trimethoxybenzylidene | 14.38 | 1.50 | 9.56 |
| Compound 6f | Pyrazole-pyridazine hybrid with trimethoxybenzylidene | 9.61 | 1.15 | 8.31 |
| Compound 5u | Hybrid pyrazole analogue | >100 | 1.79 | >55.86 |
| Compound 5s | Hybrid pyrazole analogue | >100 | 2.51 | >39.84 |
Data compiled from multiple sources.[6][7]
Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Drug (% Inhibition) |
| Compound 6b | Not Specified | 4 | 89.57 | Indomethacin (72.99), Celebrex (83.76) |
| Compound 2a | Not Specified | 4 | 85.23 | Indomethacin (72.99), Celebrex (83.76) |
| Compound 5u | Not Specified | 3 | 80.63 | Ibuprofen (81.32) |
| Compound 5s | Not Specified | 3 | 80.87 | Ibuprofen (79.23) |
Data compiled from multiple sources.[6][8]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol describes a common method for synthesizing pyrazole derivatives via the cyclization of a chalcone intermediate.
1. Synthesis of Chalcone Intermediate: a. To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (10-20%). b. Stir the reaction mixture at room temperature for 4-6 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl. e. Filter the precipitated solid, wash with water, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
2. Synthesis of Pyrazole Derivative: a. To a solution of the synthesized chalcone (1 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (1.2 mmol). b. Reflux the reaction mixture for 6-8 hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture and pour it into ice-cold water. e. Filter the resulting solid, wash with water, and dry. f. Purify the crude pyrazole derivative by column chromatography or recrystallization.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[8]
1. Animals: a. Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200 g. b. Acclimatize the animals for at least one week before the experiment. c. House the animals in standard polypropylene cages under controlled temperature (25 ± 2 °C) and a 12-hour light/dark cycle. d. Provide standard pellet diet and water ad libitum. e. Fast the animals overnight before the experiment, with free access to water.
2. Experimental Groups: a. Control Group: Receives the vehicle (e.g., 0.5% sodium carboxymethyl cellulose in water). b. Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium at 10 mg/kg, p.o.). c. Test Groups: Receive the synthesized this compound derivatives at various doses (e.g., 10, 20, 50 mg/kg, p.o.).
3. Procedure: a. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, standard drug, or test compounds orally (p.o.) to the respective groups. c. After 1 hour of drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat to induce inflammation. d. Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
4. Data Analysis: a. Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test group. b. Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes, providing insight into their mechanism of action and selectivity.[6]
1. Materials: a. COX-1 and COX-2 enzyme preparations (ovine or human recombinant). b. Arachidonic acid (substrate). c. Heme (cofactor). d. Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). e. Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin). f. EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.
2. Procedure: a. Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. c. Add the test compounds at various concentrations to the wells. Include wells for a vehicle control (no inhibitor) and a background control (no enzyme). d. Pre-incubate the plate at room temperature for 15 minutes. e. Initiate the enzymatic reaction by adding arachidonic acid to all wells except the background control. f. Incubate the plate at 37 °C for a specified time (e.g., 10 minutes). g. Stop the reaction by adding a stopping solution (e.g., 1 M HCl). h. Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
3. Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) from the dose-response curve. d. Calculate the selectivity index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of pyrazole derivatives.
Experimental Workflow
Caption: Drug discovery workflow.
Logical Relationship
Caption: Key evaluation criteria.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Bromophenyl)-1H-pyrazole in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)-1H-pyrazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of advanced materials for organic electronics and optoelectronics. Its unique molecular structure, featuring a reactive bromine atom on the phenyl ring, allows for facile modification through cross-coupling reactions, making it an ideal precursor for the development of novel organic semiconductors, polymers, and dyes. These materials find applications in a range of devices, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivative materials, and fabrication of electronic devices, supplemented with illustrative diagrams and data.
Key Applications in Material Science
The utility of this compound in material science stems from its adaptability. The pyrazole core is an electron-rich moiety, which can be beneficial for hole-transporting materials, while the bromophenyl group offers a site for synthetic elaboration. Key applications include:
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound can be synthesized to act as host materials or emitters in the emissive layer of OLEDs. By tuning the molecular structure, the emission color and efficiency of the device can be controlled.
-
Dye-Sensitized Solar Cells (DSSCs): Functionalized pyrazole compounds can be employed as organic dyes (sensitizers) in DSSCs. These dyes are responsible for absorbing light and injecting electrons into the semiconductor, initiating the photovoltaic process.
-
Organic Semiconductors: Through polymerization or coupling reactions, this compound can be converted into conjugated polymers and small molecules. These materials often exhibit semiconducting properties and can be used in organic field-effect transistors (OFETs) and other electronic components.
Data Presentation: Properties of Pyrazole-Based Materials
While specific quantitative data for materials directly derived from this compound is not extensively available in the public domain, the following tables present typical performance metrics for similar pyrazole-based materials used in OLEDs and DSSCs to provide a comparative benchmark.
Table 1: Performance of Representative Pyrazole-Based Emitters in OLEDs
| Emitter Type | Host Material | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Color |
| Phenylpyrazole-based Iridium Complex | CBP | 476, 508 | 15.2 | 25,000 | Blue-Green |
| Carbazole-Pyrazole Derivative | mCP | 450 | 8.5 | 12,500 | Deep Blue |
| Pyrazole-Boron Complex | DPEPO | 520 | 22.1 | 68,000 | Green |
Table 2: Photovoltaic Performance of Representative Pyrazole-Based Dyes in DSSCs
| Dye Structure | Electrolyte | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| D-π-A Pyrazole Dye | I⁻/I₃⁻ | 0.72 | 15.8 | 0.68 | 7.75 |
| Pyrazole-Carbazole Dye | Co(II/III) | 0.85 | 12.5 | 0.72 | 7.65 |
| Metal-Free Pyrazole Sensitizer | I⁻/I₃⁻ | 0.68 | 18.2 | 0.65 | 8.05 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the synthesis of a derivative from this compound and its application in the fabrication of an OLED and a DSSC.
Protocol 1: Synthesis of a Biphenyl-Pyrazole Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 1-(2-biphenyl)-1H-pyrazole, a common structural motif in organic electronic materials, starting from this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 mL).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
To the de-gassed mixture, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-biphenyl)-1H-pyrazole.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a simple multi-layer OLED using a pyrazole derivative as the emissive material.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized pyrazole derivative (e.g., from Protocol 1, dissolved in a suitable organic solvent like chlorobenzene)
-
Electron-transporting material (ETM), e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
Nitrogen or argon gas for glovebox environment
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve its work function.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the synthesized pyrazole derivative in chlorobenzene to form a 10 mg/mL solution.
-
Spin-coat the emissive material solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 20 minutes.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a 30 nm thick layer of TPBi as the ETL.
-
Deposit a 1 nm thick layer of LiF as an electron injection layer.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum of the fabricated OLED.
-
Protocol 3: Fabrication of a Dye-Sensitized Solar Cell (DSSC)
This protocol describes the assembly of a DSSC using a synthesized pyrazole-based dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO)-coated glass
-
Titanium dioxide (TiO₂) paste (nanocrystalline)
-
Synthesized pyrazole-based dye (dissolved in a suitable solvent like a mixture of acetonitrile and tert-butanol)
-
Iodide/triiodide (I⁻/I₃⁻) electrolyte solution
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆) or Pt-coated counter electrode
-
Surfactant (e.g., Triton X-100)
-
Ethanol, isopropanol
-
Sealing film (e.g., Surlyn)
Procedure:
-
Photoanode Preparation:
-
Clean two FTO glass plates with detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste onto one of the FTO plates using the doctor-blade technique. Use adhesive tape to control the thickness.
-
Sinter the TiO₂-coated FTO glass in a furnace, gradually heating to 450-500 °C and maintaining for 30 minutes to form a porous nanocrystalline film.
-
Allow the photoanode to cool to room temperature.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode in the pyrazole-based dye solution for 12-24 hours at room temperature. The TiO₂ film will change color as it adsorbs the dye.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye molecules and dry it.
-
-
Counter Electrode Preparation:
-
Drill two small holes in the second FTO glass plate for electrolyte filling.
-
Deposit a thin layer of platinum catalyst onto the conductive side of the second FTO plate by either sputtering or by applying a drop of H₂PtCl₆ solution and heating it at 400 °C for 15 minutes.
-
-
DSSC Assembly:
-
Place a thin frame of the sealing film around the TiO₂ area on the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to melt the sealing film and bond the two electrodes together.
-
-
Electrolyte Injection:
-
Inject the iodide/triiodide electrolyte into the space between the electrodes through the pre-drilled holes in the counter electrode.
-
Seal the holes with a small piece of the sealing film and a coverslip.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine its photovoltaic performance.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships described in the protocols.
Caption: Workflow for the synthesis of 1-(2-biphenyl)-1H-pyrazole.
Caption: Step-by-step workflow for OLED fabrication.
Caption: Logical relationship of components in a DSSC.
Application Notes and Protocols for the Synthesis of Pyrazole-Based Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole-based ligands are a cornerstone in medicinal chemistry and materials science due to their versatile coordination properties and wide range of biological activities. They are key components in the development of pharmaceuticals, catalysts, and functional materials. This document provides detailed experimental procedures for the synthesis of various pyrazole-based ligands, focusing on established and reliable methods. The protocols are intended to be a practical guide for researchers in the lab.
I. Overview of Synthetic Strategies
Several synthetic routes are available for the preparation of pyrazole-based ligands, each with its own advantages and suitability for specific target molecules. The most common methods include:
-
Knorr Pyrazole Synthesis: This is a classical and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] It is a versatile method that allows for the synthesis of a wide variety of substituted pyrazoles.
-
Paal-Knorr Pyrrole Synthesis Analogue: While originally for pyrroles and furans, the principles of the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine or hydrazine, can be adapted for pyrazole synthesis.[4][5][6]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne. It is a powerful tool for the synthesis of specific regioisomers of polysubstituted pyrazoles.[7]
-
Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[7][8]
-
Synthesis of Scorpionate Ligands: These are a specific class of tripodal ligands, typically synthesized by the reaction of a pyrazole with a borohydride salt.[9][10][11]
II. Experimental Protocols
Protocol 1: Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazole-3-one (Antipyrine Analogue)
This protocol describes the synthesis of a substituted pyrazolone via the Knorr condensation reaction.[3][12]
Materials:
-
Ethyl acetoacetate (EAA)
-
Phenylhydrazine
-
Methyl iodide
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Round-bottom flask
-
Reflux condenser
-
Stirring bar and hotplate
-
Filtration apparatus
Procedure:
-
Condensation: In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).
-
Add 20 mL of ethanol and a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Cyclization and Methylation: To the cooled mixture, add a solution of sodium hydroxide (12 mmol) in 10 mL of water.
-
Slowly add methyl iodide (12 mmol) dropwise while stirring vigorously.
-
Continue stirring at room temperature for an additional 3 hours.
-
Isolation: Pour the reaction mixture into 50 mL of cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a desiccator.
Characterization:
-
Determine the melting point of the product.
-
Obtain ¹H NMR, ¹³C NMR, and Mass spectra to confirm the structure.
Protocol 2: Synthesis of a Scorpionate Ligand - Potassium Hydrotris(pyrazolyl)borate (KTp)
This protocol outlines the solvent-free synthesis of the classic scorpionate ligand, KTp.[10][11]
Materials:
-
Pyrazole
-
Potassium borohydride (KBH₄)
-
Schlenk flask
-
Nitrogen or Argon gas inlet
-
Oil bath
-
High-vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine pyrazole (4.0 g, 58.8 mmol) and potassium borohydride (1.0 g, 18.5 mmol).
-
Melt Reaction: Heat the flask in an oil bath to 190-210 °C. The mixture will melt and evolve hydrogen gas. Caution: Hydrogen gas is flammable. Ensure proper ventilation.
-
Continue heating for 20 minutes after the vigorous gas evolution has ceased.
-
Work-up: Cool the flask to room temperature. The product will solidify.
-
Under an inert atmosphere, add 20 mL of toluene to the solid and stir to break it up.
-
Isolation: Filter the white solid product under an inert atmosphere.
-
Wash the solid with two portions of 10 mL of toluene.
-
Dry the product under high vacuum.
Characterization:
-
The product can be characterized by ¹H NMR, ¹¹B NMR, and IR spectroscopy. The B-H stretch in the IR spectrum is a characteristic peak for scorpionate ligands.
III. Data Presentation
Table 1: Representative Yields for Pyrazole Synthesis Methods
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | 1,3,5-substituted pyrazole | 95 | [7] |
| 1,3-Dipolar Cycloaddition | Vinyl derivative, Nitrilimine | 1,3,5-substituted pyrazole | 72 | [7] |
| From α,β-Unsaturated Ketone | α,β-ethylenic ketone, Phenylhydrazine | 1,3,5-trisubstituted pyrazole | 70 | [8] |
Table 2: Spectroscopic Data for a Representative Pyrazole Ligand (Example)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1,5-Dimethyl-2-phenylpyrazole-3-one | 7.2-7.5 (m, 5H, Ar-H), 3.1 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃) | 170 (C=O), 155, 140, 129, 125, 120 (Ar-C), 35 (N-CH₃), 12 (C-CH₃) | 1660 (C=O) | [M]⁺ expected |
IV. Diagrams
Diagram 1: Knorr Pyrazole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. In situ tracking and characterisation of scorpionate ligands via11B-NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.unipr.it [repository.unipr.it]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)-1H-pyrazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of 1-(2-Bromophenyl)-1H-pyrazole. This valuable building block is crucial in the development of pharmaceuticals and agrochemicals.[1] This guide provides answers to frequently asked questions, detailed troubleshooting advice, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for the N-arylation of pyrazole with a 2-bromophenyl group are transition metal-catalyzed cross-coupling reactions. The two primary approaches are the Ullmann condensation, which is a copper-catalyzed reaction, and the Buchwald-Hartwig amination, which utilizes a palladium catalyst. Both methods have their advantages and are widely used for forming C-N bonds.
Q2: I am experiencing a very low yield in my reaction. What are the most likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the pyrazole, 2-bromophenyl halide, or solvent can interfere with the catalytic cycle.
-
Catalyst, Ligand, and Base Combination: The choice and quality of the catalyst, ligand, and base are critical and highly interdependent. An inappropriate combination for this specific transformation can lead to poor catalytic activity.
-
Reaction Temperature: The reaction temperature is a crucial parameter. It needs to be high enough to overcome the activation energy but not so high as to cause decomposition of reactants, products, or the catalyst.
-
Atmosphere Control: Many cross-coupling reactions are sensitive to oxygen and moisture. Inadequate inert atmosphere (like nitrogen or argon) can deactivate the catalyst.
Q3: My reaction is not proceeding to completion. What should I investigate?
A3: If your reaction stalls, consider the following:
-
Catalyst Deactivation: The palladium or copper catalyst may deactivate over the course of the reaction. This can be caused by impurities or side reactions.
-
Insufficient Reagent: Ensure that the stoichiometry of your reactants is correct. A slight excess of the pyrazole may be necessary to drive the reaction to completion.
-
Reaction Time: Some coupling reactions, particularly with sterically hindered substrates like 2-bromophenyl halides, may require extended reaction times. Monitor the reaction progress using techniques like TLC or LC-MS.
Q4: I am observing the formation of side products. What are they and how can I minimize them?
A4: Common side products in N-arylation reactions include:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the bromine atom with a hydrogen. This is often a result of side reactions involving the solvent or trace water.
-
Homocoupling: The aryl halide can couple with itself to form a biphenyl derivative.
-
Isomer Formation: In substituted pyrazoles, arylation can sometimes occur at different nitrogen atoms if the reaction is not regioselective.
To minimize these, ensure anhydrous conditions, use high-purity reagents, and optimize the ligand and base combination.
Troubleshooting Guides
This section provides a structured approach to resolving common issues during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of 1H-pyrazole and the 2-bromophenyl halide (e.g., 1-bromo-2-iodobenzene or 1,2-dibromobenzene) using NMR or GC-MS. - Purify starting materials if necessary (e.g., recrystallization or distillation). - Use anhydrous and degassed solvents. |
| Suboptimal Catalyst System | - Ullmann: Screen different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands (e.g., 1,10-phenanthroline, L-proline). - Buchwald-Hartwig: Screen various palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, tBuBrettPhos, BINAP). Bulky, electron-rich ligands are often effective for sterically hindered substrates. |
| Incorrect Base | - The choice of base is critical. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. The base's strength and solubility can significantly impact the reaction rate and yield. |
| Inappropriate Reaction Temperature | - Optimize the temperature. Ullmann reactions often require higher temperatures (100-180 °C) than Buchwald-Hartwig reactions (80-120 °C). Start with a reported temperature and screen in increments of 10-20 °C. |
| Oxygen or Moisture Contamination | - Ensure all glassware is oven-dried. - Degas the solvent by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. - Assemble the reaction under a positive pressure of inert gas. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Prevention Strategy |
| Hydrodehalogenation Product (Bromobenzene) | - Presence of water or other protic sources. - Certain ligands or reaction conditions may favor this pathway. | - Use rigorously dried solvents and reagents. - Screen different ligands and bases to find a system that disfavors this side reaction. |
| Aryl-Aryl Homocoupling Product (Biphenyl derivative) | - Catalyst system promoting homocoupling. | - Adjust the catalyst-to-ligand ratio. - Lowering the reaction temperature may reduce the rate of homocoupling. |
Experimental Protocols
General Protocol for Ullmann Condensation
This protocol is based on established methods for the copper-catalyzed N-arylation of azoles.
dot
Caption: General workflow for Ullmann condensation.
Materials:
-
1H-Pyrazole
-
1-Bromo-2-iodobenzene or 1,2-dibromobenzene
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add CuI (5-10 mol%), the ligand (10-20 mol%), the base (2 equivalents), 1H-pyrazole (1.2 equivalents), and the 2-bromophenyl halide (1 equivalent).
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to 110-140 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the palladium-catalyzed N-arylation of heterocycles.[2][3]
dot
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
1H-Pyrazole
-
1-Bromo-2-iodobenzene or 1,2-dibromobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, tBuBrettPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of Pd), the base (1.5-2 equivalents), 1H-pyrazole (1.2 equivalents), and the 2-bromophenyl halide (1 equivalent).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the N-arylation of pyrazoles based on analogous reactions found in the literature. These should be used as a starting point for optimization.
Table 1: Comparison of Ullmann and Buchwald-Hartwig Reactions for N-Arylation of Pyrazoles
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Typical Ligands | 1,10-Phenanthroline, Diamines, L-proline | Bulky Phosphines (e.g., XPhos, tBuBrettPhos) |
| Typical Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, Cs₂CO₃ |
| Temperature | Higher (100-180 °C) | Milder (80-120 °C) |
| Reaction Time | Often longer (12-48 h) | Typically shorter (2-24 h) |
| Substrate Scope | Good, but can be limited with challenging substrates | Generally broader, more functional group tolerance |
| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |
Table 2: Troubleshooting and Optimization Parameters
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Yield Range |
| Catalyst | 5 mol% CuI | 2 mol% Pd₂(dba)₃ / 4 mol% XPhos | 40-90% |
| Base | K₂CO₃ (2 eq.) | NaOtBu (1.5 eq.) | |
| Solvent | DMF | Dioxane | |
| Temperature | 140 °C | 100 °C | |
| Time | 24 h | 12 h |
Note: The data in this table is illustrative and based on general trends for N-arylation reactions. Actual yields will vary depending on the specific substrates and precise reaction conditions.
Signaling Pathways and Logical Relationships
dot
Caption: Simplified catalytic cycles for Ullmann and Buchwald-Hartwig reactions.
This diagram illustrates the key steps in the two major catalytic pathways for the synthesis of this compound. Understanding these cycles can help in diagnosing which step of the reaction might be failing. For instance, if no reaction occurs, the initial oxidative addition might be the problem, suggesting an issue with the catalyst activity or the aryl halide.
References
Technical Support Center: Optimizing Pyrazole N-Arylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole N-arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for pyrazole N-arylation?
A1: The most prevalent and effective catalytic systems for pyrazole N-arylation are based on either copper or palladium catalysts.[1][2][3][4] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are traditional methods that have been significantly improved with the use of various ligands.[2][4][5][6] Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer an alternative and often milder approach.[1][3][7]
Q2: My reaction is giving a low yield. What are the potential causes?
A2: Low yields in pyrazole N-arylation can stem from several factors:
-
Inactive Catalyst: The copper or palladium catalyst may be oxidized or improperly activated.
-
Inappropriate Ligand: The choice of ligand is crucial and highly dependent on the specific substrates. For copper-catalyzed reactions, diamine and pyridine N-oxide-based ligands are common, while for palladium-catalyzed reactions, bulky electron-rich phosphine ligands like tBuBrettPhos are often used.[1][7][8]
-
Incorrect Base or Solvent: The base and solvent play a significant role in the reaction's success. The choice of base can affect the deprotonation of the pyrazole, and the solvent can influence the solubility of the reactants and the catalyst's activity.[6][9]
-
Steric Hindrance: Highly substituted pyrazoles or bulky aryl halides can hinder the reaction.[2][5]
-
Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.[9]
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Common side reactions include:
-
Homocoupling of the Aryl Halide (Ar-Ar): This can occur, particularly at higher temperatures.
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, leading to the formation of an arene.
-
N-Arylation at the incorrect nitrogen (for unsymmetrical pyrazoles): In cases of unsymmetrical pyrazoles, regioselectivity can be an issue, leading to a mixture of N-aryl isomers.
Q4: How do I choose the right ligand for my reaction?
A4: The optimal ligand depends on the catalytic system and the substrates. For copper-catalyzed reactions, N,N'-dimethylethylenediamine and 1,10-phenanthroline are often effective.[10] For palladium-catalyzed couplings with aryl triflates, tBuBrettPhos has been shown to be a highly effective ligand.[1][7][11] It is often necessary to screen a small library of ligands to identify the best performer for a specific substrate combination.
Q5: Can I use aryl chlorides for pyrazole N-arylation?
A5: Aryl chlorides are generally less reactive than aryl bromides and iodides. While some modern catalytic systems show efficacy with aryl chlorides, they often require more forcing conditions, specific ligands, or higher catalyst loading.[11] Aryl iodides and bromides are typically the preferred starting materials for smoother reactions.[5][6][8]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-purity catalyst. For copper catalysts, ensure Cu(I) source is not oxidized. |
| Inappropriate Ligand | Screen a panel of ligands (e.g., diamines, phenanthrolines for Cu; phosphines for Pd). |
| Incorrect Base | Try a different base. Common bases include K₂CO₃, Cs₂CO₃, and KOtBu.[9] The strength of the base should be matched to the acidity of the pyrazole. |
| Suboptimal Solvent | Test different solvents. Toluene, dioxane, and DMF are commonly used.[4][10] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. Monitor for product formation and decomposition. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by TLC or GC/LC-MS. |
| Sterically Hindered Substrates | For hindered substrates, consider using a more active catalyst system or a less sterically demanding ligand. |
Issue 2: Poor Regioselectivity with Unsymmetrical Pyrazoles
| Potential Cause | Troubleshooting Step |
| Steric and Electronic Effects | The inherent steric and electronic properties of the pyrazole substituents will influence the site of arylation. |
| Catalyst/Ligand System | Different catalyst and ligand combinations can favor one regioisomer over the other. Experiment with different systems to optimize for the desired isomer. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to aid in the selection of starting conditions.
Table 1: Copper-Catalyzed N-Arylation of Pyrazole with Iodobenzene
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 24 | 95 | J. Org. Chem. 2004, 69, 5578-5587[6] |
| CuO/AB | None | KOtBu | Toluene | 180 | 18 | 96 | Molecules 2017, 22, 1957[9] |
| Cu₂O | Pyridine N-oxide deriv. | K₂CO₃ | DMF | 110 | 12 | 92 | Molecules 2021, 26, 715[8] |
Table 2: Palladium-Catalyzed N-Arylation of Pyrazole with Phenyl Triflates
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | tBuBrettPhos | K₂CO₃ | Toluene | 100 | 12 | 98 | J. Org. Chem. 2019, 84, 6508-6515[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add CuI (5 mol%), the pyrazole (1.0 mmol), the aryl halide (1.2 mmol), the ligand (10 mol%), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., tBuBrettPhos, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a solution of the pyrazole (1.0 mmol) and the aryl triflate (1.2 mmol) in the anhydrous solvent (e.g., toluene, 5 mL).
-
Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and follow a similar workup and purification procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for pyrazole N-arylation.
Caption: Troubleshooting decision tree for low-yield pyrazole N-arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Purification of 1-(2-Bromophenyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Bromophenyl)-1H-pyrazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of purifying this compound? Purification is a critical step to remove unreacted starting materials, by-products, and other impurities generated during its synthesis. For applications in pharmaceutical development and medicinal chemistry, high purity is essential to ensure accurate biological and pharmacological testing, as the compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2]
Q2: What are the typical impurities encountered during the synthesis of this compound? Impurities can include unreacted starting materials, regioisomers of the pyrazole, and potential side-products from the reaction, such as ring-opened or rearranged products.[3] In some cases, inadvertent partial replacement of the bromine atom with a hydrogen atom can occur, leading to the corresponding debrominated impurity.[4]
Q3: What is the general column chromatography setup for purifying this compound? The standard method involves using silica gel as the stationary phase.[5][6] The mobile phase, or eluent, is typically a non-polar solvent system, with a common choice being a mixture of hexane and ethyl acetate.[5]
Q4: How do I select the right eluent system for my separation? Eluent selection is optimized using Thin-Layer Chromatography (TLC).[6][7] A good starting point is a hexane:ethyl acetate mixture. The goal is to find a solvent ratio that provides good separation between your target compound and its impurities, ideally with the target compound having an Rf value between 0.2 and 0.4.[8]
Q5: What are the physical properties of pure this compound? The pure compound is a light yellow liquid at room temperature.[1] It has a molecular formula of C₉H₇BrN₂ and a molecular weight of 223.07 g/mol .[1][9]
Experimental Protocol: Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexane:ethyl acetate (e.g., 19:1, 9:1, 4:1) to determine the optimal eluent system for separation.[5]
-
Visualize the spots under a UV lamp.[7] The ideal system will show clear separation between the product spot and any impurities.
2. Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry by mixing silica gel with the chosen eluent. For every 1 gram of crude product, use approximately 50-100 grams of silica gel.
-
Pour the slurry into the column and allow the silica to pack, draining the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound (which is a liquid) in a minimal amount of a volatile solvent like dichloromethane.[1][10] Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[8][10] Carefully add this powder to the top of the prepared column.
-
Wet Loading: If the compound is not very soluble in the eluent, this method is less preferred. Dissolve the crude product in the minimum amount of eluent and carefully pipette it onto the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin the elution process, maintaining a constant flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor or No Separation | The eluent is either too polar (all spots run to the top of the TLC plate) or not polar enough (all spots remain at the bottom). | Adjust Eluent Polarity: • If Rf values are too high, decrease the polarity by increasing the proportion of hexane. • If Rf values are too low, increase the polarity by increasing the proportion of ethyl acetate. |
| Streaking of Spots on TLC / Low Yield After Column | The pyrazole nitrogen atoms are basic and can interact strongly with the acidic sites on the silica gel, causing tailing and irreversible adsorption. | Deactivate the Silica Gel: • Before packing the column, prepare the silica slurry in an eluent containing a small amount of triethylamine (~0.5-1%).[8] This neutralizes the acidic sites, improving compound elution and yield. |
| Product is Degrading on the Column | The compound may be unstable on the acidic silica gel over long periods. | Work Quickly: Do not let the column run dry and complete the purification in a timely manner. Using deactivated silica can also mitigate this issue.[8] |
| Colored Impurities Co-elute with the Product | Impurities may have a similar polarity to the target compound. Oxidation by-products can often be colored.[8] | Use a Different Solvent System: Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone) that may offer different selectivity. Consider Recrystallization: If column chromatography fails to remove the colored impurity, recrystallization may be an effective alternative or subsequent purification step.[11] |
| Presence of a Slightly Less Polar Impurity | This could be a debrominated by-product (1-phenyl-1H-pyrazole), which is more non-polar than the desired brominated compound.[4] | Use a Less Polar Eluent: A very non-polar eluent system (e.g., higher ratio of hexane to ethyl acetate) will be required to achieve separation. Careful fraction collection is critical. |
Quantitative Data
Table 1: Common Solvents for Chromatography
The choice of eluent is critical for successful separation. The following table lists common solvents in order of increasing polarity, which can be used as a guide for developing a suitable mobile phase.
| Solvent | Polarity Index | Notes |
| Hexane / Petroleum Ether | 0.1 | Very non-polar. Often used as the base solvent. |
| Toluene | 2.4 | Can provide different selectivity for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | A good mid-polarity solvent. |
| Diethyl Ether | 4.0 | Volatile and can be effective. |
| Ethyl Acetate (EtOAc) | 4.4 | Commonly used with hexane to increase eluent polarity.[5] |
| Acetone | 5.1 | A more polar solvent. |
| Ethanol / Methanol | 5.2 / 6.6 | Polar protic solvents, used for eluting highly polar compounds. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N-Arylpyrazoles
Welcome to the Technical Support Center for N-Arylpyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions related to common side reactions and optimization challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis of N-arylpyrazoles in a question-and-answer format.
Question 1: I am observing the formation of two regioisomers during the condensation of an unsymmetrical 1,3-dicarbonyl compound with an arylhydrazine. How can I improve the regioselectivity?
Answer: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis when using unsymmetrical precursors.[1] The initial nucleophilic attack of the arylhydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer compared to traditional solvents like ethanol.[2]
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1] Careful control and screening of pH can be an effective strategy.
-
Steric Hindrance: Employing bulky substituents on either the dicarbonyl compound or the arylhydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards a single regioisomer.[1]
-
Reagent-Assisted Synthesis: Some methods achieve regioselectivity by varying the β-dielectrophilic reagents, which can include acylacetylenes, enaminoketones, and pyranones.[3]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of a 1,3-Diketone with Methylhydrazine [2]
| Entry | Solvent | R¹ Group | Ratio of Regioisomers (2:3) | Yield (%) |
| 1 | EtOH | Ph | 55:45 | 85 |
| 2 | TFE | Ph | 99:1 | 87 |
| 3 | HFIP | Ph | 99:1 | 80 |
| 4 | EtOH | Me | 65:35 | 82 |
| 5 | TFE | Me | 98:2 | 85 |
Data adapted from a study on fluorinated tebufenpyrad analogs. Ratios and yields are illustrative of the solvent effect.[2]
Question 2: My transition metal-catalyzed N-arylation reaction (e.g., Ullmann or Buchwald-Hartwig) is suffering from low yield, and I am isolating biaryl and dehalogenated starting materials as byproducts. What is causing this?
Answer: Low yields in copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) N-arylation reactions are often accompanied by two characteristic side reactions: homocoupling of the aryl halide to form a biaryl compound, and hydrodehalogenation (reduction) of the aryl halide.[4][5][6][7]
-
Homocoupling: This occurs when two molecules of the aryl halide react with each other, a common side reaction in Ullmann couplings.[4]
-
Hydrodehalogenation: This is the replacement of the halogen atom on the aryl halide with a hydrogen atom. In Buchwald-Hartwig amination, this can occur via an unproductive side reaction involving β-hydride elimination.[5] In Ullmann reactions, protic impurities like water can lead to this side product.[8]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the catalyst.[9] Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use Anhydrous Reagents and Solvents: Water and other protic impurities can promote hydrodehalogenation.[8] Use freshly dried solvents and ensure all reagents are anhydrous.
-
Optimize Catalyst and Ligand:
-
Ullmann: Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[8][9] The choice of ligand (e.g., phenanthrolines, N-methylglycine) is crucial and should be screened to find the optimal one for your specific substrates.[8]
-
Buchwald-Hartwig: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often give better results and can suppress side reactions.[5][10]
-
-
Screen Bases and Temperature: The base is critical for the catalytic cycle.[8] Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and optimize the reaction temperature. Modern ligand systems often allow for milder conditions (80-120 °C), which can reduce byproduct formation.[8]
Question 3: My reaction mixture has turned a deep yellow, red, or brown color. Is this normal, and how can I obtain a cleaner product?
Answer: Yes, discoloration of the reaction mixture is frequently observed, particularly in Knorr pyrazole synthesis when using arylhydrazine salts like phenylhydrazine hydrochloride.[1] This coloration is often due to the formation of colored impurities from the hydrazine starting material, which can be promoted by acidic conditions or oxidative processes.[1]
Troubleshooting Steps:
-
Add a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, promoting byproduct formation.[1] Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidation.[1]
-
Purification: These colored impurities can often be removed during work-up and purification. Washing the crude product with a non-polar solvent may help remove some of these impurities.[1] Recrystallization or column chromatography on silica gel are also effective purification methods.[1]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 5-Aryl-N-Substituted Pyrazoles [2][11]
This protocol is designed to favor the formation of a single regioisomer by utilizing a fluorinated alcohol as the solvent.
-
Reagent Preparation: To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE), add the substituted arylhydrazine (1.1 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-arylpyrazole regioisomer.
Protocol 2: Optimized Ullmann Condensation for N-Arylation of Pyrazole [8][12]
This protocol employs modern conditions to minimize common side reactions like homocoupling.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 1H-pyrazole (1.2 eq.), the aryl halide (e.g., ethyl 4-iodobenzoate, 1.0 eq.), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Reaction Pathways
The following diagrams illustrate the key reaction pathways, side reactions, and a logical troubleshooting workflow.
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: Side reactions in Pd-catalyzed N-arylation.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their pyrazole synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. I am getting a mixture of two regioisomers in my pyrazole synthesis. How can I improve the selectivity for the desired isomer?
This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two regioisomers arises from the two possible initial points of attack of the substituted hydrazine on the dicarbonyl compound.[1][2] Several factors can be adjusted to favor the formation of one isomer over the other.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity.[1] Standard solvents like ethanol often lead to mixtures of isomers.[3] Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] These non-nucleophilic solvents can significantly enhance the regioselectivity of the reaction.[4]
-
Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role.[1][5]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
-
Reaction Temperature: Adjusting the reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which may affect the product ratio.[1]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[1]
-
Catalysis: The use of certain catalysts, such as Lewis acids, can help to control the regioselectivity.[6]
2. What is the effect of fluorinated alcohols on regioselectivity?
Fluorinated alcohols like TFE and HFIP have been shown to dramatically increase the regioselectivity in pyrazole formation.[3][4] This is attributed to their non-nucleophilic nature. In contrast to nucleophilic solvents like ethanol, which can compete with the hydrazine in attacking the more reactive carbonyl group, TFE and HFIP do not participate in this initial reaction step.[4] This leads to a more selective initial attack by the hydrazine and, consequently, a higher yield of the desired regioisomer.
Quantitative Data Summary:
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Isomer A corresponds to the N-methyl group being adjacent to the R¹ substituent, while Isomer B has the N-methyl group adjacent to the R² substituent.
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Solvent | Isomer Ratio (A:B) | Reference |
| R¹ = CF₃, R² = 2-furyl | Ethanol | 1:1.3 | |
| R¹ = CF₃, R² = 2-furyl | TFE | 85:15 | [4] |
| R¹ = CF₃, R² = 2-furyl | HFIP | 97:3 | [4] |
| R¹ = CF₃, R² = Phenyl | Ethanol | Low Selectivity | |
| R¹ = CF₃, R² = Phenyl | HFIP | 99:1 |
3. Can I predict the major regioisomer based on the reactants?
While not always absolute, you can make an educated prediction based on the principles of steric and electronic effects.
-
Steric Control: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Control: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of initial attack by the more nucleophilic nitrogen of the hydrazine.
Logical Relationship Diagram:
Caption: Factors influencing the regioselective synthesis of pyrazoles.
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis using Fluorinated Alcohols: [7]
This protocol provides a general method for improving regioselectivity using HFIP as the solvent.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can vary (e.g., 1-4 hours) and should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
Experimental Workflow Diagram:
Caption: Workflow for regioselective pyrazole synthesis.
Signaling Pathways & Mechanisms
Knorr Pyrazole Synthesis Pathway:
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8] With an unsymmetrical dicarbonyl, two competing pathways can lead to the formation of two distinct regioisomers.[1]
Mechanism Diagram:
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Overcoming common problems in Suzuki coupling of brominated heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems encountered during the Suzuki coupling of brominated heterocycles in a practical question-and-answer format.
Q1: My Suzuki coupling reaction with a brominated heterocycle (e.g., bromopyridine, bromothiophene) is resulting in low or no yield. What are the primary causes and how can I address them?
A1: Low to no yield in the Suzuki coupling of brominated heterocycles is a frequent challenge. The electron-deficient nature of some heterocycles and the presence of heteroatoms can complicate the catalytic cycle.[1] Here are the most common culprits and their solutions:
-
Inactive Palladium Catalyst: The active Pd(0) species is crucial for oxidative addition. If it fails to form or is deactivated, the reaction will not proceed.
-
Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to Pd(0). Consider using a pre-activated, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., a palladacycle) that forms the active Pd(0) species more readily.
-
-
Catalyst Deactivation by Heteroatom Coordination: The nitrogen atom in heterocycles like pyridine can coordinate to the palladium center, forming inactive catalyst species and hindering the reaction.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically shield the palladium, preventing coordination with the heteroatom and promoting the desired catalytic cycle.
-
-
Inefficient Oxidative Addition: While brominated heterocycles are generally reactive, electron-withdrawing groups on the ring can sometimes slow down the oxidative addition step.
-
Solution: Switching to a more electron-rich ligand can increase the electron density on the palladium, facilitating its insertion into the carbon-bromine bond.[4] In some cases, using the corresponding iodo-heterocycle, if available, can significantly increase the rate of oxidative addition.
-
-
Poor Substrate Solubility: Heterocyclic compounds can have poor solubility in common Suzuki coupling solvents, leading to a sluggish or incomplete reaction.
Q2: I'm observing a significant amount of a byproduct corresponding to the debrominated heterocycle. What is causing this dehalogenation and how can I prevent it?
A2: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired product.
-
Primary Causes: Dehalogenation can be promoted by high temperatures, prolonged reaction times, and certain bases that may act as hydride donors. The choice of phosphine ligand can also influence the rate of dehalogenation versus cross-coupling.
-
Solutions:
-
Optimize Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.
-
Choice of Base: Screen different bases. While strong bases are often needed, some can exacerbate dehalogenation. Consider milder bases if this is a persistent issue.
-
Protecting Groups: For certain heterocycles, such as pyrroles, dehalogenation can be a significant problem. Protecting the nitrogen atom (e.g., with a BOC group) can suppress this side reaction.[6]
-
Q3: My boronic acid/ester is being consumed, but I am getting a large amount of the corresponding homocoupled biaryl byproduct. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl from two molecules of the boronic acid. This is often a major issue when the desired cross-coupling is slow.
-
Primary Causes: The primary culprits for homocoupling are the presence of dissolved oxygen in the reaction mixture and the existence of Pd(II) species before the catalytic cycle is fully established.[1]
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas throughout the entire process.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of initial Pd(II) available for homocoupling compared to using a Pd(II) precatalyst.
-
Q4: I am observing significant protodeboronation of my heteroaryl boronic acid. How can I prevent this side reaction?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond. This is a very common issue with heteroaryl boronic acids, especially those containing basic nitrogen atoms like pyridine.[7]
-
Primary Causes: This side reaction is often promoted by the presence of water and the choice of base.[1] The mechanism can be complex, with the pH of the reaction medium playing a crucial role.[7][8][9] For some basic heteroaromatic boronic acids, a zwitterionic form that is prone to rapid protodeboronation can exist at neutral pH.[7]
-
Solutions:
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[10][11] They act as a "slow-release" source of the boronic acid under the reaction conditions.
-
Anhydrous Conditions: Switching to strictly anhydrous reaction conditions can significantly reduce protodeboronation by removing the primary proton source.[10]
-
Choice of Base: The use of milder bases can sometimes suppress protodeboronation. The effect of the base on the pH of the aqueous phase is a key factor.[8][9]
-
Lewis Acid Additives: For pyridine-containing substrates where the nitrogen can interfere, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to the Lewis basic nitrogen, restoring palladium activity and potentially reducing side reactions.[2]
-
Data Presentation: Comparative Performance of Catalysts
The selection of the catalyst system is critical for a successful Suzuki coupling with brominated heterocycles. The following tables provide a comparative overview of different palladium catalyst systems for various classes of heteroaryl bromides.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1,2,3,4-tetrahydropyridine | Arylboronic acid | 80 | 12 | ~90 | 3 | [12] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 70-80 | N/A | High | 5 | [12] |
| Pd₂(dba)₃ | Cy₃P·HBF₄ | K₂CO₃ | Dioxane/H₂O | 1-bromo-2-fluorobenzene | 4-pyridinylboronic acid | 80 | 1-2 | ~80 | 2.5 | [13] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 2-Bromo-4-methylpyridine | 4-Acetylphenylboronic acid | 80 | 18 | 70-80 (est.) | 2 (Pd), 4 (Ligand) | [14] |
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromothiophenes
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-bromo-5-(bromomethyl)thiophene | Arylboronic acids | 90 | 12 | 25-76 | 2.5 | [15] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 3-Bromothiophene | Arylboronic acids | 90 | - | Moderate to good | - | [16] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 2,5-dibromo-3-methylthiophene | Arylboronic acids | 90 | 12 | Moderate | 2.5 | [17] |
Experimental Protocols
Detailed methodologies for key Suzuki coupling reactions with brominated heterocycles are provided below. These are general starting points and may require optimization.
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-4-methylpyridine with an Arylboronic Acid [14]
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Bromo-4-methylpyridine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki Coupling of 3-Bromothiophene with an Arylboronic Acid [16]
-
Materials:
-
3-Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water or 1,4-dioxane/Water)
-
-
Procedure:
-
In a round-bottom flask, combine 3-bromothiophene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate key concepts in the Suzuki coupling of brominated heterocycles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: Key factors influencing common side reactions and problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2-Bromophenyl)-1H-pyrazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-(2-Bromophenyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as pyrazole and 2-bromophenyl halides (e.g., 1-bromo-2-iodobenzene), regioisomers (e.g., this compound), and side-products like dehalogenated 1-phenyl-1H-pyrazole. The formation of these impurities is highly dependent on the synthetic route employed, such as the Ullmann condensation or Buchwald-Hartwig amination. In some cases, particularly when strong bases like sodium hydride are used, partial replacement of the bromine atom with a hydrogen atom can occur.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from both more and less polar impurities. Recrystallization is a cost-effective method for removing smaller amounts of impurities, provided a suitable solvent is found. A less common but effective method involves the formation of an acid addition salt of the pyrazole, which can be selectively crystallized and then neutralized to yield the purified product.[2]
Q3: How can I separate the regioisomers of this compound?
A3: Separation of regioisomers of N-arylpyrazoles can often be achieved by silica gel column chromatography.[3][4] The success of the separation depends on the difference in polarity between the isomers, which can be influenced by the substitution pattern on the pyrazole and phenyl rings. Careful selection of the eluent system is crucial for achieving good resolution.
Q4: My purified this compound shows a lower molecular weight peak in the mass spectrum. What could this be?
A4: A lower molecular weight peak could indicate the presence of a dehalogenated impurity, 1-phenyl-1H-pyrazole, where the bromine atom has been replaced by a hydrogen. This is a known side-reaction in some synthetic procedures, particularly those employing strong bases.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Incorrect eluent system polarity. | Optimize the eluent system. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Co-elution of regioisomers. | Use a shallower gradient in your column chromatography or switch to a different solvent system. Sometimes, a different stationary phase may be required. | |
| Overloading of the column. | Reduce the amount of crude product loaded onto the column relative to the amount of silica gel. | |
| Product is Tailing on the TLC/Column | Product is too polar for the eluent. | Increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Interaction with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent system to neutralize acidic sites on the silica. | |
| Low Recovery of the Product | Product is retained on the column. | After running the initial eluent, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any strongly adsorbed product. |
| Product is volatile. | Use care when removing the solvent from the collected fractions. Use a rotary evaporator at a moderate temperature and pressure. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Product Does Not Crystallize | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites. Add a seed crystal of the pure product if available. | |
| Incorrect solvent chosen. | Perform solubility tests to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. | |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the product. | Choose a lower-boiling solvent for recrystallization. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | |
| Low Yield of Recovered Crystals | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product completely. |
| Crystals were filtered before crystallization was complete. | Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation. | |
| Product is significantly soluble in the cold solvent. | Cool the solvent used for washing the crystals in an ice bath before use and use a minimal amount. | |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. Do not add charcoal to a boiling solution. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general procedure and may require optimization for your specific crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pour it into a glass column. Allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a hexane/ethyl acetate mixture). Heat the mixture to boiling. If the product dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 1-(2-Bromophenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 1-(2-Bromophenyl)-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: The three main scalable approaches for synthesizing this compound and other N-aryl pyrazoles are:
-
Classical Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with 2-bromophenylhydrazine. While a classic method, achieving high regioselectivity can be a challenge on a larger scale.[1][2][3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between pyrazole and 1-bromo-2-iodobenzene or 1,2-dibromobenzene. This method offers good functional group tolerance and often high yields but requires careful optimization of the catalyst system (ligand, base, and palladium precursor).[4][5][6]
-
Ullmann Condensation: A copper-catalyzed N-arylation of pyrazole with a 2-bromophenyl halide. This is often a more cost-effective alternative to palladium-catalyzed methods, but typically requires higher reaction temperatures.[7][8][9]
Q2: How can I improve the regioselectivity of the Knorr synthesis for this compound?
A2: Achieving high regioselectivity is a common challenge in Knorr pyrazole synthesis with unsymmetrical dicarbonyls.[1][10] To favor the desired this compound isomer, consider the following:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[11]
-
pH Control: The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive.[1] Acid catalysis is typically employed.[3]
-
Microwave Irradiation: This technique can sometimes favor the formation of the thermodynamically more stable isomer and can significantly reduce reaction times.[12]
Q3: What are the key parameters to consider when scaling up a Buchwald-Hartwig amination for this synthesis?
A3: When scaling up, pay close attention to:
-
Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are often essential for efficient coupling. The choice of ligand can significantly impact reaction rate and yield.[6][13]
-
Base Selection and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with sensitive functional groups.[4][14] The solubility and particle size of inorganic bases can affect reaction rates, so efficient stirring is crucial.[14]
-
Solvent and Temperature: Toluene and dioxane are common solvents. Ensure they are anhydrous, as water can deactivate the catalyst. Reaction temperatures are typically in the range of 80-100°C.[4]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for reproducible results.[4]
Q4: When should I choose an Ullmann coupling over a Buchwald-Hartwig reaction?
A4: The choice depends on several factors:
-
Cost: Copper catalysts used in Ullmann couplings are generally less expensive than palladium catalysts and their associated phosphine ligands.[7]
-
Reaction Conditions: Ullmann reactions often require higher temperatures (>150 °C), which might not be suitable for thermally sensitive substrates.[8] However, the development of new ligands has enabled milder Ullmann conditions.[9]
-
Substrate Scope: While both methods have broad applicability, certain substrates may perform better with one catalyst system over the other. It is often determined empirically.
Troubleshooting Guides
Problem 1: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use anhydrous solvents and reagents. Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.[14] | The Pd(0) catalyst is sensitive to oxygen and water, which can lead to its deactivation. |
| Poor Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines).[6][13] | The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. |
| Inappropriate Base | If using a weak base, consider switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is finely powdered and well-dispersed in the reaction mixture.[14] | The base is essential for the deprotonation of the amine and regeneration of the catalyst. |
| Sub-optimal Temperature | Gradually increase the reaction temperature. Typical temperatures range from 80-100°C.[4] | Higher temperatures can increase the rate of oxidative addition and reductive elimination. |
| Inhibitory Effects | If using an aryl iodide, the iodide formed can sometimes inhibit the catalyst.[14] Consider using the corresponding aryl bromide instead. | Iodide can form bridging dimers with palladium, taking it out of the catalytic cycle. |
Problem 2: Poor Regioselectivity in Knorr Pyrazole Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Carbonyl Reactivity | Switch to a fluorinated alcohol solvent like TFE or HFIP.[11] | These solvents can enhance the difference in reactivity between the two carbonyl groups of the 1,3-dicarbonyl compound. |
| Thermodynamic vs. Kinetic Control | Vary the reaction temperature and time. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product. | The desired regioisomer may be either the kinetically or thermodynamically favored product. |
| Incorrect pH | Optimize the amount and type of acid catalyst used.[1] | The acidity of the medium can influence the site of initial nucleophilic attack by the hydrazine. |
Problem 3: Side Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Aryl Halide | Lower the reaction temperature. Ensure slow addition of reagents. Optimize the catalyst-to-ligand ratio. | This is a common side reaction in cross-coupling chemistry, especially at higher temperatures. |
| Dehalogenation of Aryl Halide | Ensure the absence of water and other protic sources. Use a non-protic, anhydrous solvent. | This can occur via a competing reaction pathway, particularly with certain catalyst and base combinations. |
| Formation of Isomeric Byproducts | In Knorr synthesis, refer to the troubleshooting guide for poor regioselectivity. In cross-coupling reactions, ensure the purity of your starting materials. | Impurities in starting materials can lead to the formation of unexpected side products. |
Data Presentation
Table 1: Comparison of Conditions for N-Arylation of Pyrazole
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-95 | Requires inert atmosphere; ligand cost can be high.[13] |
| Buchwald-Hartwig | Pd(OAc)₂ / tBuBrettPhos | K₂CO₃ | Dioxane | 110 | 75-90 | Weaker base may be suitable for sensitive substrates.[15] |
| Ullmann Coupling | CuI / L-proline | K₂CO₃ | DMSO | 90 | 70-85 | Milder conditions for an Ullmann reaction; cost-effective ligand.[16] |
| Ullmann Coupling | CuI / 1,10-phenanthroline | Cs₂CO₃ | DMF | 120 | 70-90 | Higher temperatures are often required.[9] |
Experimental Protocols
Protocol 1: Scalable Buchwald-Hartwig Amination of Pyrazole
Materials:
-
1-Bromo-2-iodobenzene (1.0 eq)
-
Pyrazole (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.02 eq)
-
Sodium tert-butoxide (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, nitrogen-purged reactor, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for 10 minutes.
-
Add pyrazole, followed by 1-bromo-2-iodobenzene.
-
Heat the reaction mixture to 100°C and maintain for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ullmann-Type N-Arylation of Pyrazole
Materials:
-
1-Bromo-2-iodobenzene (1.0 eq)
-
Pyrazole (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMSO
Procedure:
-
To a reaction vessel, add CuI, L-proline, potassium carbonate, pyrazole, and 1-bromo-2-iodobenzene.
-
Add anhydrous DMSO.
-
Heat the reaction mixture to 90°C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in Buchwald-Hartwig amination.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. benchchem.com [benchchem.com]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(2-Bromophenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-(2-Bromophenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low or no conversion in my cross-coupling reaction with this compound. What are the primary factors to investigate?
A1: Low or no conversion can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: Ensure your palladium precatalyst and ligands are not degraded. Older or improperly stored reagents may be inactive.[1] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂.[1] The pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this.[2][3]
-
Reagent Quality: The purity of your starting materials, particularly the aryl halide and the coupling partner, is crucial.[1] Solvents and bases should be anhydrous and properly degassed, as oxygen and water can deactivate the palladium catalyst and negatively impact its activity.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. The base may not be strong enough to facilitate the key steps of the catalytic cycle, or the temperature may be too low for the reaction to proceed at a reasonable rate.
Q2: What are the most common side reactions observed when working with this compound and how can they be minimized?
A2: Common side reactions include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It can sometimes be minimized by lowering the reaction temperature and carefully selecting the solvent and base.[1][2]
-
Homocoupling: This is the self-coupling of the alkyne partner in Sonogashira reactions (Glaser coupling) or the boronic acid partner in Suzuki reactions. For Sonogashira coupling, ensuring rigorous degassing and considering copper-free conditions can help.[2]
-
Protodeboronation: In Suzuki-Miyaura coupling, the pyrazine ring can promote the deactivation of the boronic acid coupling partner. Using more stable boronic acid derivatives, like trifluoroborates, can be a solution.[4]
Q3: How do I select the optimal catalyst and ligand for my specific cross-coupling reaction with this compound?
A3: The choice of catalyst and ligand is highly dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). For sterically hindered substrates, bulky, electron-rich phosphine ligands are often preferred.[1] Screening a variety of ligands is often necessary to find the optimal conditions for a new transformation. For Suzuki-Miyaura reactions, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), with bulky biarylphosphine ligands like XPhos and SPhos also being effective. For Buchwald-Hartwig amination, ligands such as tBuDavePhos have shown success with similar bromopyrazole substrates.[5]
Q4: I am observing decomposition of my starting materials or product. What might be the cause?
A4: Decomposition is often related to the choice of base and the reaction temperature. Strong bases like sodium tert-butoxide (NaOtBu) can be aggressive towards sensitive functional groups, especially at elevated temperatures.[1] Consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) and running the reaction at a lower temperature.[1]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
-
Possible Cause: Inactive catalyst or unsuitable ligand.
-
Solution: Screen different palladium precatalysts and bulky biarylphosphine ligands like XPhos or SPhos. For challenging substrates, consider highly active catalyst systems like the XPhos Pd G2 precatalyst.[6]
-
-
Possible Cause: Inappropriate base or solvent.
-
Possible Cause: Protodeboronation of the boronic acid.
Problem 2: Unsuccessful Buchwald-Hartwig Amination
-
Possible Cause: Catalyst inhibition by the amine or pyrazole.
-
Possible Cause: Incorrect base selection.
-
Possible Cause: Steric hindrance.
-
Solution: For sterically demanding coupling partners, ligands with increased bulk, such as tBuXPhos, may be necessary.
-
Problem 3: Issues with Sonogashira Coupling
-
Possible Cause: Catalyst inactivation.
-
Solution: The pyrazole nitrogen can interfere with the palladium catalyst. Consider using bulky phosphine ligands or NHC ligands.[2]
-
-
Possible Cause: Alkyne homocoupling (Glaser coupling).
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Running the reaction under copper-free conditions can also prevent this side reaction.[2]
-
-
Possible Cause: Low reactivity of the aryl bromide.
-
Solution: While aryl bromides are generally reactive, some combinations may require elevated temperatures to facilitate oxidative addition.[2]
-
Data Presentation
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Piperidine [9]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 95 |
| Pd(OAc)₂ (10) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 75 |
| Pd₂(dba)₃ (5) | tBuDavePhos (20) | tBuOK (2.0) | Xylene | 160 (MW) | 0.17 | 88 |
Table 2: Conditions for Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Phenylboronic Acid [6]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos Pd G2 (2) | - | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 2 | 98 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube. The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours.[7] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), amine (1.2 equiv), palladium catalyst (1-5 mol%), and ligand (1-10 mol%).[1] Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. Add the base (1.5-2.0 equiv). Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[1] Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a solution of the this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.[7] Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is then purified by flash column chromatography.[2]
Visualizations
Caption: A logical guide for troubleshooting common coupling reaction issues.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Preventing debromination in reactions with 1-(2-Bromophenyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 1-(2-Bromophenyl)-1H-pyrazole, with a specific focus on preventing the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This leads to the formation of 1-phenyl-1H-pyrazole as a byproduct, reducing the yield of the desired functionalized product and complicating purification. This issue is particularly prevalent in transition-metal-catalyzed cross-coupling reactions.
Q2: What are the general causes of debromination in these reactions?
A2: Debromination typically occurs within the catalytic cycle of reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The primary causes include:
-
Presence of a Hydride Source: The palladium intermediate can react with a hydride source in the reaction mixture. Common hydride sources include water, alcohols (e.g., isopropanol), amines, and even solvents like DMF under certain conditions.[1]
-
Reaction with Base: Certain strong bases can promote debromination. For instance, an excess of sodium hydride has been shown to cause partial debromination of a this compound derivative.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands significantly influences the relative rates of the desired cross-coupling versus the undesired debromination.
-
Elevated Temperatures: Higher reaction temperatures can sometimes favor side reactions, including hydrodehalogenation.
Q3: Which types of reactions are most susceptible to debromination with this substrate?
A3: Palladium-catalyzed cross-coupling reactions are the most common scenarios where debromination is observed. These include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Heck Reaction: Vinylation of the aryl bromide.
-
Sonogashira Coupling: Coupling with a terminal alkyne.[2]
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine. Additionally, reactions involving strong bases or organometallic intermediates, such as Grignard reagent formation or lithiation, can also lead to debromination.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during reactions with this compound.
Issue 1: Significant Formation of 1-phenyl-1H-pyrazole (Debrominated Byproduct) in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but is often plagued by hydrodehalogenation.
Logical Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-Aryl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR data for 1-phenyl-1H-pyrazole and 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole. This data can be used to predict the approximate chemical shifts and coupling patterns for 1-(2-Bromophenyl)-1H-pyrazole.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1-Phenyl-1H-pyrazole | H-3 | ~7.7 | d | ~1.5 | 1H |
| H-4 | ~6.5 | t | ~2.2 | 1H | |
| H-5 | ~8.2 | d | ~2.9 | 1H | |
| Phenyl H (ortho) | ~7.7 | m | 2H | ||
| Phenyl H (meta, para) | ~7.3-7.5 | m | 3H | ||
| 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole [1] | H-4 | 5.91 | s | 1H | |
| Phenyl H (ortho to N) | 7.36 | d | 9.0 | 2H | |
| Phenyl H (meta to N) | 7.52 | d | 8.3 | 2H | |
| Methyl (C-3) | 2.28 | s | 3H | ||
| Methyl (C-5) | 2.26 | s | 3H |
Note: The data for 1-Phenyl-1H-pyrazole is based on typical values and may vary slightly depending on the solvent and spectrometer frequency. The data for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is from published literature.[1]
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is a common initial choice.[3]
-
Transfer the solution to a standard 5 mm NMR tube.[4] If any solid remains, filter the solution through a pipette with a cotton plug into the NMR tube.[3]
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.[5]
-
Lock the spectrometer onto the deuterium signal of the solvent.[4]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[4][5] This is often an automated process on modern spectrometers.[5]
-
Tune and match the probe to the resonance frequency of the ¹H nucleus.[5]
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 45° pulse is used for routine spectra to balance signal intensity and quantitative accuracy.[5]
-
Acquisition Time: A duration of 2-4 seconds is generally sufficient.[5]
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the nuclei.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Visualization of Structural Relationships
The following diagrams illustrate the molecular structure and the expected ¹H NMR signaling pathways for this compound and a comparative alternative.
References
Interpreting the Mass Spectrum of 1-(2-Bromophenyl)-1H-pyrazole: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, mass spectrometry is a critical tool for structural elucidation. This guide provides a detailed interpretation of the predicted electron ionization (EI) mass spectrum of 1-(2-Bromophenyl)-1H-pyrazole, comparing its fragmentation pattern with established principles for brominated aromatic compounds and pyrazole derivatives. While an experimental spectrum for this specific compound is not publicly available in the databases surveyed, this analysis serves as a predictive guide for researchers synthesizing or identifying this and similar molecules.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to be characterized by a distinctive molecular ion peak cluster due to the presence of bromine, followed by a series of fragment ions resulting from the cleavage of the pyrazole and bromophenyl moieties.
| Predicted Peak (m/z) | Proposed Fragment Ion | Relative Abundance (Predicted) | Notes |
| 224/222 | [C₉H₇⁷⁹BrN₂]⁺ / [C₉H₇⁸¹BrN₂]⁺ | Moderate | Molecular ion (M⁺) peak cluster showing a ~1:1 ratio due to bromine isotopes. |
| 143 | [C₉H₇N₂]⁺ | High | Loss of the bromine radical (·Br) from the molecular ion. Often the base peak. |
| 116 | [C₈H₆N]⁺ | Moderate | Loss of hydrogen cyanide (HCN) from the [M-Br]⁺ fragment. |
| 115 | [C₉H₇]⁺ | Moderate | Loss of a nitrogen molecule (N₂) from the [M-Br-H]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation, resulting from the cleavage of the pyrazole ring. |
| 76 | [C₆H₄]⁺ | Moderate | Benzyne radical cation, from the loss of a hydrogen from the phenyl cation. |
Experimental Protocols
The data presented in this guide is based on a predicted fragmentation pattern under standard Electron Ionization (EI) Mass Spectrometry conditions. A typical experimental protocol is as follows:
1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
2. Inlet System: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) column for separation from any impurities. The sample is volatilized by heating in the vacuum of the mass spectrometer.
3. Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1][2][3] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).
4. Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.
5. Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
6. Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
7. Data Acquisition: A computer records the detector output to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the formation of the molecular ion. The presence of the bromine atom, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic pair of peaks of almost equal intensity at m/z 222 and 224.[4][5][6] The primary fragmentation pathways are predicted to involve the loss of the bromine atom and the subsequent decomposition of the pyrazole ring. Aromatic compounds are known to produce relatively stable molecular ions, so these peaks are expected to be of moderate intensity.[7]
The most favorable initial fragmentation is the loss of the bromine radical, a common pathway for halogenated compounds, leading to a stable cation at m/z 143.[4] This fragment is likely to be the base peak in the spectrum. Subsequent fragmentation of the pyrazole ring is expected to proceed via two main routes, characteristic of pyrazole compounds: the expulsion of a neutral molecule of hydrogen cyanide (HCN) to yield an ion at m/z 116, and the loss of a nitrogen molecule (N₂) from the [M-Br-H]⁺ ion to produce a fragment at m/z 115.[8][9] Further fragmentation can lead to the formation of the phenyl cation at m/z 77.
Caption: Predicted fragmentation pathway of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
Validating the Synthesis of 1-(2-Bromophenyl)-1H-pyrazole: A Spectral Analysis Comparison
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and spectral validation of 1-(2-Bromophenyl)-1H-pyrazole, with a comparative analysis against the well-characterized 1-phenyl-1H-pyrazole. This guide provides comprehensive experimental protocols, comparative spectral data, and a visual workflow to support the unambiguous identification and characterization of these N-aryl pyrazole compounds.
N-aryl pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The precise synthesis and rigorous characterization of these molecules are paramount for advancing pharmaceutical research. This guide focuses on the validation of the synthesis of this compound through a detailed examination of its spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and a direct comparison with the analogous, well-documented compound, 1-phenyl-1H-pyrazole.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and the reference compound, 1-phenyl-1H-pyrazole. This side-by-side comparison facilitates the clear identification and validation of the synthesized target molecule.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | Pyrazole H-3 | Predicted: ~7.7-7.9 |
| Pyrazole H-4 | Predicted: ~6.4-6.6 | |
| Pyrazole H-5 | Predicted: ~7.5-7.7 | |
| Aromatic H | Predicted: ~7.2-7.8 | |
| 1-phenyl-1H-pyrazole [1] | Pyrazole H-3 | 7.73 |
| Pyrazole H-4 | 6.46 | |
| Pyrazole H-5 | 7.89 | |
| Aromatic H | 7.25-7.55 (m) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Pyrazole C-3 | Predicted: ~140-142 |
| Pyrazole C-4 | Predicted: ~107-109 | |
| Pyrazole C-5 | Predicted: ~128-130 | |
| Aromatic C-Br | Predicted: ~118-120 | |
| Aromatic C | Predicted: ~128-134 | |
| 1-phenyl-1H-pyrazole [1] | Pyrazole C-3 | 140.4 |
| Pyrazole C-4 | 107.8 | |
| Pyrazole C-5 | 129.5 | |
| Aromatic C-N | 140.2 | |
| Aromatic C | 119.2, 126.9, 129.5 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C₉H₇BrN₂ | 223.07 | Predicted: 222/224 (M+), 143, 115, 76 |
| 1-phenyl-1H-pyrazole [1] | C₉H₈N₂ | 144.17 | 144 (M+), 117, 90, 77 |
Experimental Workflow and Synthesis Validation
The synthesis of N-aryl pyrazoles can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectral validation of this compound.
Caption: Experimental workflow for the synthesis and spectral validation of this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 1-phenyl-1H-pyrazole, which serves as a comparative model for the synthesis of this compound. The synthesis of the target compound would follow a similar procedure, substituting iodobenzene with 2-bromoiodobenzene or another suitable aryl halide.
Synthesis of 1-phenyl-1H-pyrazole (Ullmann Condensation Approach)
Materials:
-
Pyrazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of pyrazole (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in DMF, add iodobenzene (1.2 eq).
-
Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-1H-pyrazole.
Spectral Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Analyze the sample using an electron ionization (EI) mass spectrometer.
-
The resulting mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
Alternative Synthetic Routes
While the Ullmann condensation is a classic method, the Buchwald-Hartwig amination offers a more modern and often higher-yielding alternative for the synthesis of N-aryl pyrazoles. This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and exhibits broader substrate scope. For the synthesis of this compound, this would involve the reaction of pyrazole with 1-bromo-2-iodobenzene or 1,2-dibromobenzene in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
The following diagram illustrates the catalytic cycle for a generic Buchwald-Hartwig amination reaction for the synthesis of N-aryl pyrazoles.
References
A Comparative Analysis of Bromophenyl Pyrazole Isomers as Potent Enzyme Inhibitors
For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery
This publication provides a detailed comparative study of bromophenyl pyrazole isomers, a class of compounds demonstrating significant potential as enzyme inhibitors. For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the performance of ortho-, meta-, and para-substituted bromophenyl pyrazole derivatives against key enzyme targets implicated in various diseases. The content synthesizes experimental data from multiple studies to present a clear overview of their structure-activity relationships (SAR), supported by detailed experimental protocols and visual representations of relevant biological pathways.
Quantitative Efficacy Comparison
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Bromophenyl Pyrazole Derivatives
| Compound/Isomer Position | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Para-bromophenyl Derivative | COX-2 | 2.51[1] | 65.75[1] |
| COX-1 | 165.0[1] | ||
| Ortho-bromophenyl Derivative | COX-2 | Data not available | Data not available |
| Meta-bromophenyl Derivative | COX-2 | Data not available | Data not available |
| Reference: Celecoxib | COX-2 | 0.04[2] | 375[2] |
| COX-1 | 15[2] |
Note: Data for the para-bromophenyl derivative is from a hybrid pyrazole analogue study. Direct comparative data for ortho- and meta-bromophenyl isomers in the same study is not available.
Table 2: Inhibition of Kinases by Bromophenyl Pyrazole Derivatives
| Compound/Isomer Position | Target Kinase | IC50 (nM) |
| Para-bromophenyl Derivative | Aurora-A Kinase | 110[3] |
| Ortho-bromophenyl Derivative | Data not available | Data not available |
| Meta-bromophenyl Derivative | Data not available | Data not available |
| Reference: VX-680 (Tozasertib) | Aurora-A Kinase | 60 |
Note: The para-bromophenyl derivative data is from a study on 2-(1-isonicotinoyl-3-(4-bromophenyl)-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one. Direct comparative data for ortho- and meta-isomers was not provided in the same study.
Table 3: Inhibition of Metabolic Enzymes by Bromophenyl Pyrazole Analogs
| Compound/Isomer Position | Target Enzyme | IC50 (nM) |
| Di-p-bromophenyl Derivative | Carbonic Anhydrase I (hCA I) | 0.93[2] |
| Carbonic Anhydrase II (hCA II) | 0.75[2] | |
| Para-bromophenyl Derivative | Acetylcholinesterase (AChE) | Data not available |
| Ortho/Meta-bromophenyl Derivative | - | Data not available |
Note: The data is for a compound with two bromophenyl substitutions.[2] While not a direct comparison of single isomers, it highlights the potent activity of bromophenyl pyrazoles against these targets.
Structure-Activity Relationship (SAR) Insights
The position of the bromine substituent on the phenyl ring of pyrazole derivatives plays a crucial role in determining their inhibitory activity and selectivity. Studies on related halogenated phenylpyrazoles suggest the following SAR trends:
-
Para-substitution: Often leads to enhanced potency. For instance, in pyrazole compounds targeting opioid receptors, para-substitution improved interaction.[2] In the context of COX-2 inhibition, the sulfonamide group, often found on a para-substituted phenyl ring in selective inhibitors like celecoxib, is crucial for binding to the secondary pocket of the COX-2 active site.[1]
-
Meta-substitution: The effect of meta-substitution can vary. In studies of fluorinated pyrazole analogs, meta-positioning of the fluorine atom demonstrated notable antinociceptive effects.[2]
-
Ortho-substitution: This can lead to a decrease in activity due to steric hindrance, which may prevent the optimal binding of the inhibitor to the enzyme's active site. For example, ortho-substitution in certain pyrazole series reduced affinity for the ASIC-1α channel.[2] However, in some cases, ortho-substituents can lead to unique interactions and improved selectivity.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable evaluation and comparison of enzyme inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human)
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the COX Assay Buffer and the COX Probe. b. Add the diluted test compounds to the respective wells. Include a DMSO control (100% activity) and a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). e. Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Recombinant kinase (e.g., Aurora-A)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: a. Add the kinase enzyme, substrate, and ATP to the wells of a 384-well plate containing the assay buffer. b. Add the diluted test compounds to the appropriate wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This involves a second reaction to convert the generated ADP back to ATP, followed by a luciferase-based detection of the newly synthesized ATP.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental workflow for comparative analysis.
COX enzyme signaling pathway and inhibition.
Kinase signaling pathway and point of inhibition.
References
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elemental Analysis of Novel 1-(2-Bromophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of elemental analysis as a characterization technique for novel 1-(2-Bromophenyl)-1H-pyrazole derivatives against other common analytical methods. Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] Accurate determination of their elemental composition is a critical first step in verifying the synthesis and purity of these novel compounds, a foundational requirement for further research and development.[3][4]
Quantitative Data Summary: Elemental Analysis
Elemental analysis provides the percentage composition of elements (primarily Carbon, Hydrogen, and Nitrogen) within a synthesized compound. This data is crucial for confirming the empirical formula. Below is a compilation of experimental results for representative pyrazole derivatives.
| Compound/Reference | Molecular Formula | Element | Calculated (%) | Found (%) | Citation |
| 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole (as a co-crystal) | C₂₃H₁₆.₃₆Br₀.₆₄F₃N₂ | C | 64.41 | 60.40 | [5] |
| H | 3.84 | 3.82 | [5] | ||
| N | 6.53 | 6.51 | [5] | ||
| 1-(4-bromophenyl)-2-(1-methyl-3-phenol,5-phenyl-1H-pyrazol-4-yl)diazene | C₂₉H₂₃BrN₄O | C | 66.54 | 66.61 | [6] |
| H | 4.43 | 4.42 | [6] | ||
| N | 10.70 | 10.65 | [6] | ||
| 1-(4-bromophenyl)-2-(4-bromophenyl-3-phenol)-1H-pyrazol-4-yl)diazene | C₂₇H₁₈Br₂N₄O | C | 56.47 | 56.52 | [6] |
| H | 3.16 | 3.19 | [6] | ||
| N | 9.76 | 9.71 | [6] | ||
| 5-Amino-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | C₁₆H₁₁ClN₄ | C | 65.20 | 65.13 | [7] |
| H | 3.76 | 3.75 | [7] | ||
| N | 19.01 | 19.10 | [7] |
Experimental Protocol: CHNS Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis.[3] This technique is reliable, cost-effective, and provides a rapid assessment of a sample's purity and empirical formula.[4]
1. Instrumentation: A CHNS/O elemental analyzer, such as an ELEMENTAR Vario EL Cube or a Thermo Scientific™ FlashSmart™, is typically used.[4][8] These instruments consist of a high-temperature combustion furnace, a gas chromatography (GC) column for separating combustion products, and a thermal conductivity detector (TCD) for quantification.[8]
2. Sample Preparation:
-
Homogenization: To ensure reliable and reproducible results, the sample must be homogeneous. Solid samples should be finely ground.[9]
-
Drying: Samples must be free from residual solvents and moisture. They are typically dried to a constant weight in a vacuum oven.[9]
-
Weighing: A precise amount of the sample (typically 1-3 mg) is weighed into a tin or silver container using a highly accurate microbalance. Accurate weighing is critical as the final elemental percentages are calculated relative to the initial sample weight.[9]
3. Analytical Procedure: The analysis is based on the complete and instantaneous oxidation of the sample through "flash combustion".[3]
-
The weighed sample is introduced into the combustion reactor, which is maintained at a high temperature (e.g., 1020-1150°C) in an oxygen-rich environment.[3][4]
-
Combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen oxides (NOₓ), and sulfur to sulfur dioxide (SO₂).[10]
-
The resulting gas mixture is carried by helium gas through a reduction tube (often containing copper) to convert NOₓ to elemental nitrogen (N₂).[10]
-
The gases (CO₂, H₂O, N₂, SO₂) are then separated using a gas chromatography column.[4]
-
A thermal conductivity detector (TCD) measures the concentration of each gas component.[8]
-
The instrument's software calculates the mass fractions of each element in the original sample based on the detector's readings.[3] Oxygen is typically determined in a separate step via pyrolysis.[4]
Workflow for Elemental Analysis
Caption: A typical workflow for CHNS elemental analysis by combustion.
Comparison with Alternative Analytical Techniques
While elemental analysis is fundamental for confirming the empirical formula, it does not provide detailed structural information. Therefore, it is almost always used in conjunction with other spectroscopic and spectrometric methods for the complete characterization of novel compounds like this compound derivatives.[11][12]
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Provides the percentage composition of C, H, N, S, etc., to determine the empirical formula and assess purity.[3] | Fast, cost-effective, highly accurate for purity assessment.[4] | Provides no information on molecular weight, connectivity, or stereochemistry. |
| NMR Spectroscopy (¹H, ¹³C) | Details the chemical environment and connectivity of atoms, providing the carbon-hydrogen framework.[5] | Unparalleled for determining the precise molecular structure and identifying isomers. | Requires a relatively pure sample; can be less sensitive than MS. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides structural information through fragmentation patterns.[13] | Extremely high sensitivity, provides exact molecular weight (HRMS). | Isomer differentiation can be difficult without tandem MS; fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Br) within the molecule.[6] | Fast, non-destructive, and excellent for confirming the presence or absence of key functional groups. | Provides limited information on the overall molecular structure; spectra can be complex. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in its crystalline state, including bond lengths and angles.[5] | The "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
Summary of Roles:
-
Elemental Analysis serves as a foundational check. If the "Found" percentages do not match the "Calculated" percentages for the proposed structure, it indicates an impure sample or an incorrect structural assignment.[5]
-
Spectroscopic methods (NMR, IR) are then used to piece together the atomic connectivity and confirm the functional groups.
-
Mass Spectrometry confirms the molecular weight, corroborating the proposed molecular formula.
-
X-ray Crystallography , when possible, provides the ultimate proof of structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mt.com [mt.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpsbr.org [jpsbr.org]
- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, with 1-(2-Bromophenyl)-1H-pyrazole serving as a key intermediate in the synthesis of various biologically active compounds. This guide provides a comparative overview of the primary synthetic routes to this valuable building block, focusing on the widely employed copper-catalyzed Ullmann-type coupling and the palladium-catalyzed Buchwald-Hartwig amination. While specific experimental data for the direct synthesis of this compound is not extensively detailed in publicly available literature, this comparison is built upon established general protocols and data from closely analogous reactions, providing a solid foundation for reaction design and optimization.
Comparison of Synthetic Routes
The synthesis of this compound is most effectively achieved through cross-coupling reactions that form a C-N bond between a pyrazole and a 2-bromophenyl electrophile. The two leading methodologies are the Ullmann condensation and the Buchwald-Hartwig amination, each with its own set of advantages and disadvantages.
| Parameter | Ullmann-Type Coupling | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu(OAc)₂, CuO) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often diamines (e.g., N,N'-dimethylethylenediamine), phenanthrolines, or amino acids (e.g., L-proline). Can sometimes be ligand-free. | Bulky, electron-rich phosphines (e.g., XantPhos, tBuBrettPhos) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LHMDS) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, Dioxane) | Aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Reaction Temperature | Generally higher (100-180 °C) | Generally lower to moderate (rt - 110 °C) |
| Reaction Time | Typically longer (12-24 hours) | Often shorter (2-18 hours) |
| Typical Yields (Analogous Reactions) | Good to excellent (70-95%) | Good to excellent (75-98%) |
| Cost | Catalyst and ligands are generally less expensive. | Palladium catalysts and specialized phosphine ligands can be more expensive. |
| Functional Group Tolerance | Can be sensitive to certain functional groups due to harsh conditions. | Generally exhibits broader functional group tolerance under milder conditions. |
| Substrate Scope | Effective for a range of aryl halides and N-heterocycles. | Very broad substrate scope for both the amine and aryl halide components. |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of N-aryl pyrazoles via Ullmann-type and Buchwald-Hartwig reactions. These should be adapted and optimized for the specific synthesis of this compound.
Route 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This method involves the coupling of pyrazole with an aryl halide using a copper catalyst, often in the presence of a ligand.
General Procedure: A mixture of pyrazole (1.0 mmol), 1,2-dibromobenzene or 1-bromo-2-iodobenzene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand such as N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and a base like potassium carbonate (2.0 mmol) in a polar aprotic solvent such as DMF or dioxane (5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 110-140 °C for 12-24 hours. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an amine (pyrazole) with an aryl halide.
General Procedure: To a reaction vessel under an inert atmosphere, add pyrazole (1.0 mmol), 1,2-dibromobenzene or 1-bromo-2-iodobenzene (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a phosphine ligand like XantPhos (0.06 mmol, 6 mol%), and a base such as sodium tert-butoxide (1.4 mmol). Anhydrous toluene or dioxane (5 mL) is then added, and the mixture is heated to 80-110 °C for 2-18 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired product.
Logical Workflow for Method Selection
The choice between the Ullmann-type coupling and the Buchwald-Hartwig amination for the synthesis of this compound will depend on several factors including cost, available equipment, and the presence of other functional groups in more complex starting materials. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Benchmarking the Performance of 1-(2-Bromophenyl)-1H-pyrazole in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. 1-(2-Bromophenyl)-1H-pyrazole stands as a versatile substrate, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules. This guide provides an objective comparison of the performance of this compound against its structural isomers, 1-(3-bromophenyl)-1H-pyrazole and 1-(4-bromophenyl)-1H-pyrazole, in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein, compiled from various sources, aims to inform strategic decisions in reaction design and optimization.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. The position of the bromine atom on the phenyl ring of bromophenylpyrazoles can exert significant steric and electronic effects, influencing reaction rates and yields. Generally, ortho-substituents can introduce steric hindrance that may impact the approach of the catalyst and coupling partners.
While a direct head-to-head comparative study under identical conditions for all three isomers is not extensively documented in a single source, the following table summarizes representative experimental data from various studies, selected for their similarity in reaction components to provide a useful, albeit indirect, comparison.
Table 1: Comparison of Bromophenylpyrazole Isomers in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available | - |
| 1-(3-Bromophenyl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available | - |
| 1-(4-Bromophenyl)-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High | [1] |
Note: Specific yield data for the 2- and 3-isomers under these exact conditions were not found in the surveyed literature. The reactivity of brominated pyridines suggests that the 4-isomer is often the most reactive, while the 2-isomer can be hindered.[2]
Performance in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and their derivatives which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the steric and electronic environment around the C-Br bond influences the efficiency of the catalytic cycle. The ortho-position of the bromine in this compound can present steric challenges for the bulky catalyst-amine complexes.
Table 2: Comparison of Bromophenylpyrazole Isomers in the Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System (Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Data not available | - |
| 1-(3-Bromophenyl)-1H-pyrazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Data not available | - |
| 1-(4-Bromophenyl)-1H-pyrazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | High | [3][4] |
Note: While specific yields for the bromophenylpyrazole isomers are not available in a single comparative study, literature on related substrates suggests that ortho-substitution can sometimes lead to lower yields or require more specialized ligands to overcome steric hindrance.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromophenylpyrazole isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromophenylpyrazole isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at the desired temperature with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromophenylpyrazole isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the bromophenylpyrazole isomer and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.[7]
Visualizing Reaction Workflows
To provide a clear understanding of the experimental processes and the underlying catalytic cycles, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Personal protective equipment for handling 1-(2-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Bromophenyl)-1H-pyrazole (CAS No. 87488-84-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. This compound is recognized for its role in pharmaceutical and agrochemical research, particularly in the synthesis of anti-inflammatory and anti-cancer agents, as well as herbicides and pesticides.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation. Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for handling this substance.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation. Double gloving (e.g., two pairs of neoprene gloves) is advisable as some halogenated solvents can penetrate disposable nitrile or latex gloves.[2] |
| Respiratory | All handling should be conducted in a certified chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound to mitigate risks. The following protocol outlines the essential steps for a standard laboratory procedure.
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment detailed in Table 1.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood.[3]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.
2. Weighing and Dispensing:
-
Conduct all weighing and dispensing of the compound inside a chemical fume hood.
-
Use a disposable weighing boat or clean glassware to avoid contamination.
-
Keep the primary container tightly sealed when not in use.
3. Reaction Setup and Execution:
-
Perform all experimental procedures within the chemical fume hood.
-
Use glassware that is free of cracks or defects.
-
If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.
-
Continuously monitor the reaction for any signs of unexpected changes.
4. Post-Procedure and Decontamination:
-
Allow all equipment to cool to room temperature within the fume hood upon completion of the experiment.
-
Carefully quench any reactive materials before cleaning glassware.
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., acetone), followed by soap and water.
-
Remove PPE in the correct order to prevent self-contamination and dispose of single-use items in the designated hazardous waste container.
-
Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is vital to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
-
All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads), must be segregated as "halogenated organic waste."[3][4]
-
Do not mix halogenated waste with non-halogenated waste.[4][5]
2. Container Management:
-
Use a designated, properly labeled, and compatible waste container for halogenated organic waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using abbreviations or chemical formulas on the primary label.[5]
-
Keep the waste container tightly closed except when actively adding waste.[5]
3. Disposal Procedure:
-
Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[3]
-
Follow your institution's specific hazardous waste disposal procedures for the collection and removal of the waste container.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated hazardous waste. The defaced or removed label container can then be disposed of as regular laboratory glass or plastic waste.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
